GSK2018682
Descripción
GSK-2018682 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
a sphingosine-1-phosphate receptor modulator; structure in first source
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-[4-[5-(5-chloro-6-propan-2-yloxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]indol-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4/c1-13(2)30-22-17(23)11-14(12-24-22)21-25-20(26-31-21)16-5-3-6-18-15(16)8-10-27(18)9-4-7-19(28)29/h3,5-6,8,10-13H,4,7,9H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIGDBFIDKDNIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4C=CN(C4=CC=C3)CCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034688-30-6 | |
| Record name | GSK-2018682 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034688306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2018682 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11987 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-2018682 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJL503AIJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of GSK2018682
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2018682 is a potent and selective agonist of the sphingosine-1-phosphate (S1P) receptors S1P1 and S1P5.[1] Developed for the potential treatment of relapsing-remitting multiple sclerosis, this compound modulates the S1P signaling pathway, a critical regulator of lymphocyte trafficking.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action: S1P Receptor Agonism and Lymphocyte Sequestration
The primary mechanism of action of this compound is its function as an agonist at S1P1 and S1P5 receptors.[1] By binding to and activating these receptors, particularly S1P1 which is highly expressed on lymphocytes, this compound induces receptor internalization. This process renders the lymphocytes unresponsive to the natural S1P gradient that normally directs their egress from secondary lymphoid organs. Consequently, lymphocytes are sequestered within the lymph nodes, leading to a reduction in circulating lymphocytes in the bloodstream. This reduction in the number of immune cells available to infiltrate the central nervous system is the therapeutic basis for its investigation in multiple sclerosis.
A Phase 1 clinical trial in healthy volunteers demonstrated a dose-dependent reduction in the absolute lymphocyte count (ALC) following administration of this compound. Single doses up to 24 mg and repeat doses up to 6 mg per day for 28 days resulted in a nadir of over 70% reduction from baseline in ALC.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Receptor Subtype(s) | Notes |
| pEC50 | 7.7 | Human S1P1 | - |
| pEC50 | 7.2 | Human S1P5 | - |
| Agonist Activity | None | Human S1P2, S1P3, S1P4 | Indicates selectivity for S1P1 and S1P5. |
| Half-life (t1/2) | 44.9 - 63.3 hours | Not Applicable | Dose-independent half-life observed in healthy volunteers.[2] |
| Reduction in Absolute Lymphocyte Count | >70% from baseline | Not Applicable | Observed at the nadir in a Phase 1 clinical trial.[2] |
Signaling Pathways and Experimental Workflows
The interaction of this compound with S1P1 receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate these pathways and a typical experimental workflow for characterizing S1P receptor agonists.
Caption: Signaling pathway of this compound at the S1P1 receptor.
Caption: Typical experimental workflow for S1P agonist characterization.
Detailed Experimental Protocols
While specific, detailed protocols for the preclinical characterization of this compound are not publicly available, the following represent standard methodologies for key experiments used to evaluate S1P receptor agonists.
Radioligand Binding Assay (for determining binding affinity)
Objective: To determine the affinity of this compound for S1P receptors.
Materials:
-
Cell membranes expressing the human S1P receptor of interest (S1P1, S1P2, S1P3, S1P4, S1P5).
-
Radioligand (e.g., [³³P]-S1P).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4).
-
Glass fiber filter plates.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd), and either buffer (for total binding), a saturating concentration of a non-labeled S1P analogue (for non-specific binding), or the various concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity of each filter using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay (for determining functional agonism)
Objective: To measure the ability of this compound to activate G-protein signaling downstream of S1P receptors.
Materials:
-
Cell membranes expressing the human S1P receptor of interest.
-
[³⁵S]GTPγS.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM GDP, pH 7.4).
-
Scintillation proximity assay (SPA) beads (optional, for a non-filtration-based method).
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, [³⁵S]GTPγS, and the various concentrations of this compound.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
If using a filtration-based method, terminate the reaction by rapid filtration through glass fiber filter plates and wash with ice-cold buffer. Measure radioactivity using a scintillation counter.
-
If using an SPA-based method, add SPA beads that capture the G-proteins and measure the signal using a suitable plate reader.
-
Plot the stimulated binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC50 and the maximal effect (Emax).
In Vivo Lymphocyte Count Monitoring
Objective: To assess the pharmacodynamic effect of this compound on peripheral lymphocyte counts.
Materials:
-
Test animals (e.g., mice or rats).
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle).
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Automated hematology analyzer or flow cytometer.
Protocol:
-
Acclimate the animals to the experimental conditions.
-
Collect a baseline blood sample from each animal.
-
Administer this compound or vehicle control to the animals via the desired route (e.g., oral gavage).
-
Collect blood samples at various time points post-dosing (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
Analyze the blood samples for total lymphocyte count using a hematology analyzer or for specific lymphocyte subsets using flow cytometry with appropriate antibodies (e.g., anti-CD4, anti-CD8, anti-B220).
-
Calculate the percentage change in lymphocyte count from baseline for each animal at each time point.
-
Plot the mean percentage change in lymphocyte count over time for each treatment group to determine the nadir and duration of the effect.
Conclusion
This compound is a selective S1P1 and S1P5 receptor agonist that exerts its primary pharmacodynamic effect by inducing the sequestration of lymphocytes within secondary lymphoid organs. This mechanism of action, supported by in vitro functional data and in vivo and clinical observations of lymphocyte reduction, forms the basis of its potential as a therapeutic agent for autoimmune diseases such as multiple sclerosis. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of S1P receptor modulators like this compound.
References
GSK2018682: A Technical Guide to its S1P1/S1P5 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2018682 is a synthetic agonist that exhibits high selectivity for the sphingosine-1-phosphate receptor 1 (S1P1) and sphingosine-1-phosphate receptor 5 (S1P5). This technical guide provides a comprehensive overview of the selectivity profile of this compound, including its functional activity and the experimental methodologies used for its characterization. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding the molecular interactions and therapeutic potential of this compound.
Core Data Presentation
The selectivity of this compound is defined by its differential activity across the five S1P receptor subtypes. The following tables summarize the available quantitative data on the functional potency of this compound.
Functional Activity of this compound at S1P Receptors
| Receptor Subtype | Parameter | Value |
| S1P1 | pEC50 | 7.7 |
| S1P5 | pEC50 | 7.2 |
| S1P2 | Agonist Activity | None Detected |
| S1P3 | Agonist Activity | None Detected |
| S1P4 | Agonist Activity | None Detected |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and selectivity of this compound, specific in vitro assays are employed. The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing receptor binding.
S1P1 Receptor Signaling Pathway
The activation of the S1P1 receptor by an agonist such as this compound initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to downstream cellular responses.
Caption: S1P1 Receptor Activation by this compound.
Experimental Workflow: Radioligand Displacement Assay
A radioligand displacement assay is a standard method to determine the binding affinity of a test compound (like this compound) to a receptor. This involves competing with a radiolabeled ligand that has a known affinity for the receptor.
Caption: Workflow for Radioligand Displacement Assay.
Selectivity Profile of this compound
The selectivity of this compound for S1P1 and S1P5 over other S1P receptor subtypes is a key characteristic. This profile is determined through comprehensive screening against all five receptor subtypes.
Caption: this compound S1P Receptor Selectivity Profile.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key assays used to characterize S1P receptor modulators.
Radioligand Displacement Binding Assay (General Protocol)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
1. Materials:
- Cell membranes expressing the human S1P receptor subtype of interest.
- Radiolabeled ligand (e.g., [³H]-S1P).
- Test compound (this compound).
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.
- 96-well filter plates (e.g., GF/B).
- Scintillation fluid.
2. Procedure:
- Prepare serial dilutions of the test compound (this compound) in assay buffer.
- In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and the test compound at various concentrations.
- For determining non-specific binding, a high concentration of a known non-labeled S1P receptor ligand is added to separate wells.
- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filter plates and add scintillation fluid to each well.
- Measure the radioactivity in each well using a scintillation counter.
3. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain specific binding.
- Plot the specific binding as a function of the log concentration of the test compound.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay (General Protocol)
This functional assay measures the activation of G proteins coupled to the S1P receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is a direct measure of G protein activation.
1. Materials:
- Cell membranes expressing the human S1P receptor subtype of interest.
- [³⁵S]GTPγS.
- Test compound (this compound).
- GDP.
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.
- 96-well filter plates.
- Scintillation fluid.
2. Procedure:
- Prepare serial dilutions of the test compound (this compound) in assay buffer.
- In a 96-well plate, add the cell membranes, GDP, and the test compound at various concentrations.
- Initiate the reaction by adding [³⁵S]GTPγS to each well.
- For determining non-specific binding, a high concentration of unlabeled GTPγS is added to separate wells.
- Incubate the plate at 30°C for 30-60 minutes.
- Terminate the reaction by rapid filtration through the filter plate.
- Wash the filters with ice-cold wash buffer.
- Dry the filter plates and add scintillation fluid.
- Measure the radioactivity in each well using a scintillation counter.
3. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain specific [³⁵S]GTPγS binding.
- Plot the specific binding as a function of the log concentration of the test compound.
- Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis.
- Convert the EC50 value to a pEC50 value for the data table.
Conclusion
This compound is a potent and selective agonist for the S1P1 and S1P5 receptors with no detectable agonist activity at S1P2, S1P3, and S1P4. This selectivity profile suggests its potential for therapeutic applications where modulation of S1P1 and S1P5 is desired without the off-target effects associated with broader S1P receptor agonism. The experimental protocols outlined in this guide provide a foundation for further investigation and characterization of this and similar compounds.
An In-depth Technical Guide on the Downstream Signaling Pathways of GSK2018682
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2018682 is a selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5). S1P receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a variety of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling.[1][2] As a modulator of these receptors, this compound holds therapeutic potential, particularly in the context of autoimmune diseases such as multiple sclerosis.[3] This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound through its interaction with S1P1 and S1P5 receptors. The guide includes detailed experimental protocols for assessing pathway activation and quantitative data on the pharmacodynamic effects of this compound.
Core Signaling Pathways of this compound
This compound exerts its biological effects by activating S1P1 and S1P5 receptors, which in turn couple to various intracellular heterotrimeric G proteins to initiate downstream signaling cascades.
S1P1 Receptor Signaling
The S1P1 receptor primarily couples to the Gi/o family of G proteins. Activation of Gi/o by this compound leads to the dissociation of its α and βγ subunits, which then modulate the activity of several key effector enzymes and signaling molecules.
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
-
Activation of Ras/MAPK Pathway: The Gβγ subunits can activate the Ras/MAPK (mitogen-activated protein kinase) pathway. This typically involves the activation of Src kinases, which can lead to the phosphorylation of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) in a process called transactivation. This, in turn, activates the Ras-Raf-MEK-ERK cascade, promoting cell growth, proliferation, and differentiation.[4]
-
Activation of PI3K/Akt Pathway: The Gβγ subunits can also activate phosphoinositide 3-kinase (PI3K), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as protein kinase B), a key regulator of cell survival, metabolism, and proliferation.[5]
S1P5 Receptor Signaling
The S1P5 receptor is known to couple to both Gi/o and G12/13 G proteins.
-
Gi/o-mediated Signaling: Similar to S1P1, activation of S1P5 can lead to the inhibition of adenylyl cyclase and subsequent downstream effects through the Gαi/o subunit.
-
G12/13-mediated Signaling: The coupling to G12/13 activates the Rho family of small GTPases (e.g., RhoA). RhoA activation is a key regulator of the actin cytoskeleton, influencing cell shape, migration, and contraction.
Quantitative Data
Direct quantitative data on the dose-dependent effects of this compound on specific downstream signaling molecules such as p-ERK, p-Akt, or cAMP levels are not extensively available in the public domain. However, the pharmacodynamic effects of this compound on a key downstream biological response, lymphocyte sequestration, have been characterized in clinical studies.
Table 1: Dose-Dependent Reduction in Absolute Lymphocyte Count (ALC) by this compound in Healthy Volunteers [6]
| Dose of this compound | Maximum Mean Reduction in ALC from Baseline |
| Single Dose (up to 24 mg) | Over 70% |
| Repeat Dose (up to 6 mg/day for 28 days) | Over 70% |
Note: The reduction in ALC is a hallmark pharmacodynamic effect of S1P1 receptor agonists and reflects the sequestration of lymphocytes in secondary lymphoid organs.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's downstream signaling pathways.
S1P1 Receptor Internalization Assay
This assay is used to quantify the agonist-induced internalization of the S1P1 receptor, a crucial step in its mechanism of action leading to lymphocyte sequestration.
Methodology:
-
Cell Culture: Use a stable cell line expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-eGFP). Culture the cells in an appropriate medium and plate them in multi-well imaging plates.
-
Compound Treatment: Prepare serial dilutions of this compound. Replace the culture medium with a serum-free medium for a period to reduce basal receptor activation. Add the compound dilutions to the cells.
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 30-60 minutes) to allow for receptor internalization.
-
Cell Fixation and Staining: Fix the cells with a solution of 4% paraformaldehyde. If desired, stain the nuclei with a fluorescent dye like DAPI to aid in image analysis.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Use image analysis software to quantify the translocation of the fluorescently tagged S1P1 receptor from the plasma membrane to intracellular compartments.
-
Data Analysis: Plot the percentage of receptor internalization against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity via the Gi/o pathway.
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the S1P1 receptor.
-
Cell Stimulation: Pre-incubate the cells with this compound at various concentrations. Then, stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.
-
Data Analysis: The inhibitory effect of this compound is observed as a decrease in the forskolin-stimulated cAMP levels. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.[7]
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
Methodology:
-
Cell Culture and Treatment: Plate cells and serum-starve them to reduce basal ERK activity. Treat the cells with different concentrations of this compound for a specific time course (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the fold-change in p-ERK1/2 levels relative to the untreated control.[8]
Akt Phosphorylation Assay (Western Blot)
This assay is used to measure the activation of the PI3K/Akt pathway.
Methodology:
The protocol is similar to the ERK1/2 Phosphorylation Assay, with the following modifications:
-
Immunodetection: Use a primary antibody specific for phosphorylated Akt at key regulatory sites (e.g., Ser473 and/or Thr308).
-
Normalization: Re-probe the membrane with an antibody for total Akt.
RhoA Activation Assay (Pull-down Assay)
This assay quantifies the amount of active, GTP-bound RhoA.
Methodology:
-
Cell Culture and Treatment: Culture cells to an appropriate confluency and serum-starve them. Treat the cells with this compound.
-
Cell Lysis: Lyse the cells in a specific lysis buffer that preserves GTPase activity.
-
Pull-down of Active RhoA: Incubate the cell lysates with beads coupled to a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin). The RBD will specifically bind to the active, GTP-bound form of RhoA.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze them by Western blotting using an antibody specific for RhoA.
-
Input Control: Run a parallel Western blot with a portion of the total cell lysate (input) to determine the total amount of RhoA in each sample.
-
Quantification: Compare the amount of pulled-down RhoA to the total RhoA in the input to determine the relative level of RhoA activation.
Conclusion
This compound is a selective S1P1 and S1P5 receptor agonist that activates a network of downstream signaling pathways crucial for its pharmacodynamic effects. The primary signaling cascades initiated by this compound include the Gi/o-mediated inhibition of adenylyl cyclase, and activation of the Ras/MAPK and PI3K/Akt pathways via S1P1, as well as G12/13-mediated RhoA activation through S1P5. While direct quantitative data on the modulation of these specific intracellular signaling molecules by this compound is limited in publicly available literature, its profound effect on lymphocyte sequestration provides a robust in vivo measure of its downstream biological activity. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate signaling mechanisms of this compound and other S1P receptor modulators. Further preclinical studies detailing the dose-response effects of this compound on these signaling pathways will be invaluable for a more complete understanding of its molecular pharmacology.
References
- 1. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 2. Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Activation of S1P₁ receptor regulates PI3K/Akt/FoxO3a pathway in response to oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics, pharmacodynamics, and bioavailability of this compound, a sphingosine-1-phosphate receptor modulator, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of GSK2018682: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
GSK2018682 is a potent and selective agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1) and subtype 5 (S1P5), developed by GlaxoSmithKline for the potential treatment of multiple sclerosis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical pharmacokinetics of this compound, compiled from publicly available scientific literature and patent documents.
Discovery and Rationale
This compound emerged from drug discovery programs aimed at developing selective S1P1 receptor modulators. The S1P1 receptor plays a crucial role in regulating the egress of lymphocytes from lymph nodes.[1] By acting as a functional antagonist at the S1P1 receptor, this compound sequesters lymphocytes within lymphoid organs, preventing their migration to sites of inflammation, a key mechanism in autoimmune diseases like multiple sclerosis.[2] The development of selective S1P1 agonists was driven by the desire to achieve the therapeutic efficacy of non-selective S1P modulators, such as fingolimod, while potentially mitigating side effects associated with activity at other S1P receptor subtypes.
Synthesis of this compound
The chemical name for this compound is 4-[5-[5-Chloro-6-(1-methylethoxy)-3-pyridinyl]-1,2,4-oxadiazol-3-yl]-1H-indole-1-butanoic acid.[3] The synthesis, as detailed in patent literature (WO2009047392 A1), involves a multi-step process culminating in the coupling of key heterocyclic intermediates.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 4-[5-[5-Chloro-6-(1-methylethoxy)-3-pyridinyl]-1,2,4-oxadiazol-3-yl]-1H-indole-1-butanoic acid (this compound)
The synthesis can be conceptualized in the following key stages, based on Example 84 of patent WO2009047392 A1 and general synthetic procedures for the constituent moieties.
Step 1: Preparation of N'-hydroxy-5-chloro-6-isopropoxypyridine-3-carboximidamide
-
Starting Material: 5-Chloro-6-isopropoxy-nicotinonitrile.
-
Procedure: A mixture of 5-chloro-6-isopropoxy-nicotinonitrile and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol/water) is treated with a base (e.g., sodium carbonate) and heated to reflux. After cooling, the product is isolated by filtration.
Step 2: Preparation of 4-(1H-indol-3-yl)butanoic acid
-
Starting Material: Ethyl 4-(1H-indol-3-yl)butanoate.
-
Procedure: The ester is hydrolyzed using a base such as sodium hydroxide in a mixture of water and an organic solvent like methanol or ethanol. The reaction mixture is heated, then cooled and acidified to precipitate the carboxylic acid, which is then filtered and dried.
Step 3: Coupling and Cyclization to form the 1,2,4-Oxadiazole Ring
-
Procedure: 4-(1H-indol-3-yl)butanoic acid is activated, for example, by conversion to its acid chloride or by using a coupling agent such as HATU or EDC/HOBt. The activated species is then reacted with N'-hydroxy-5-chloro-6-isopropoxypyridine-3-carboximidamide in a suitable solvent (e.g., DMF or pyridine). The resulting intermediate is then heated to induce cyclodehydration to form the 1,2,4-oxadiazole ring, yielding the ethyl ester of this compound.
Step 4: Final Hydrolysis to this compound
-
Procedure: The ethyl ester of this compound is hydrolyzed using a base (e.g., sodium hydroxide) in a solvent mixture (e.g., THF/water/ethanol). The reaction is stirred at room temperature until completion. The mixture is then acidified with an acid (e.g., HCl) to precipitate the final product, this compound, which is collected by filtration, washed, and dried.
Mechanism of Action and In Vitro Pharmacology
This compound is a direct agonist at the S1P1 and S1P5 receptors. Its therapeutic effect in multiple sclerosis is attributed to its functional antagonism of S1P1 on lymphocytes. This leads to the internalization of the S1P1 receptor, rendering lymphocytes unresponsive to the S1P gradient that directs their egress from lymph nodes. The resulting sequestration of lymphocytes reduces the inflammatory infiltrate in the central nervous system.
Signaling Pathway
Caption: this compound signaling at the S1P1 receptor.
Quantitative In Vitro Data
| Parameter | S1P1 Receptor | S1P5 Receptor | S1P2, S1P3, S1P4 Receptors |
| pEC50 | 7.7 | 7.2 | No agonist activity |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Experimental Protocols for In Vitro Characterization
The characterization of this compound likely involved standard assays for GPCR agonists. The following are representative protocols.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR.
Workflow
Caption: Workflow for a GTPγS binding assay.
Protocol
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human S1P1 receptor.
-
Assay Buffer: Prepare an assay buffer typically containing Tris-HCl, MgCl2, NaCl, and GDP.
-
Reaction Mixture: In a microplate, combine the membrane preparation, various concentrations of this compound, and [35S]GTPγS in the assay buffer.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist binding and G protein activation.
-
Termination and Separation: Terminate the reaction by rapid filtration through a filter mat, which traps the membranes with bound [35S]GTPγS. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the concentration of this compound to determine the EC50 value.
S1P1 Receptor Internalization Assay
This assay visually or quantitatively measures the translocation of the S1P1 receptor from the cell surface to intracellular compartments upon agonist stimulation.
Protocol
-
Cell Culture: Use a cell line stably expressing an EGFP-tagged S1P1 receptor.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Staining: Fix the cells and stain the nuclei with a fluorescent dye (e.g., Hoechst).
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Quantify the internalization of the EGFP-S1P1 signal from the plasma membrane to intracellular vesicles.
-
Data Analysis: Plot the percentage of cells showing receptor internalization against the concentration of this compound to determine the EC50 value.
In Vivo Pharmacodynamics: Lymphocyte Depletion
The primary pharmacodynamic effect of this compound in vivo is the dose-dependent reduction of peripheral blood lymphocytes.
Experimental Protocol: Murine Lymphocyte Depletion Assay
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Dosing: Administer this compound orally at various dose levels.
-
Blood Sampling: Collect blood samples from the mice at different time points post-dosing (e.g., 4, 8, 24, and 48 hours).
-
Lymphocyte Counting: Perform a complete blood count (CBC) with differential analysis on the blood samples to determine the absolute lymphocyte count.
-
Data Analysis: Calculate the percentage reduction in peripheral lymphocyte counts compared to vehicle-treated control animals at each dose and time point.
Clinical Pharmacokinetics in Healthy Volunteers
The safety, tolerability, and pharmacokinetics of this compound have been evaluated in Phase I clinical trials in healthy volunteers (NCT01387217 and NCT01466322).[2]
Summary of Pharmacokinetic Parameters
Single oral doses of up to 24 mg and repeat doses of up to 6 mg/day for 28 days were evaluated.[1] The pharmacokinetic profile of this compound is characterized by a linear relationship between dose and systemic exposure.[1]
| Parameter | Value Range | Study Details |
| Time to Maximum Concentration (Tmax) | ~4-5 hours | Single and repeat oral doses |
| Half-life (t1/2) | 44.9 - 63.3 hours | Dose-independent |
| Dose Proportionality | Linear | Up to 24 mg single dose |
| Effect of Food | No significant effect on major PK parameters | Reduced extent of bradycardia |
Data compiled from a study in healthy volunteers.[1]
Pharmacodynamic Effects in Humans
-
Lymphocyte Count: this compound induced a dose-dependent reduction in absolute lymphocyte count, with a nadir of over 70% reduction from baseline.[1]
-
Cardiovascular Effects: Acute, transient, and non-symptomatic decreases in heart rate and blood pressure were observed.[1] Dosing with food was found to reduce the extent of bradycardia.[1]
Conclusion
This compound is a selective S1P1 and S1P5 receptor agonist that demonstrates the characteristic pharmacodynamic effect of lymphocyte sequestration. Its synthesis involves the construction of a substituted pyridine-oxadiazole moiety coupled to an indole-butanoic acid side chain. Preclinical and early clinical studies have characterized its potency and pharmacokinetic profile, supporting its investigation as a potential therapeutic agent for multiple sclerosis. This technical guide provides a foundational understanding of the key aspects of the discovery and development of this compound for researchers and professionals in the field of drug discovery.
References
The Immunomodulatory Effects of GSK2018682 on Immune Cell Migration: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2018682 is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has been investigated for its immunomodulatory properties. As an agonist of the S1P1 receptor, this compound plays a crucial role in regulating the trafficking of lymphocytes, a key component of the adaptive immune system. This technical guide provides an in-depth analysis of the effects of this compound on immune cell migration, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: S1P1 Receptor Modulation
The migration of lymphocytes from secondary lymphoid organs, such as lymph nodes, into the bloodstream is a tightly regulated process governed by the sphingosine-1-phosphate (S1P) gradient. Lymphocytes express S1P1 receptors, and the higher concentration of S1P in the blood compared to lymphoid tissues acts as a chemical attractant, guiding their egress.
This compound, as a selective S1P1 receptor modulator, binds to these receptors on lymphocytes. This binding initially acts as an agonist, but prolonged exposure leads to the internalization and degradation of the S1P1 receptors.[1] This functional antagonism renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.[1] This sequestration of lymphocytes prevents their recirculation and migration to sites of inflammation, thereby exerting an immunosuppressive effect. In addition to its action on S1P1, this compound is also an agonist for the S1P5 receptor.
Quantitative Effects on Lymphocyte Populations
Clinical studies in healthy volunteers have demonstrated that this compound induces a significant, dose-dependent reduction in the absolute lymphocyte count (ALC) in peripheral blood. This effect is observed across all major lymphocyte subsets.
| Immune Cell Population | Maximum Reduction from Baseline | Reference |
| Absolute Lymphocyte Count (ALC) | >70% | |
| All Tested Lymphocyte Subsets | Varied Degrees |
Further detailed quantitative data on the specific percentage reduction for each lymphocyte subset (e.g., CD4+ T cells, CD8+ T cells, B cells, NK cells) is not yet publicly available in the reviewed literature.
Experimental Protocols
The following are generalized protocols representative of the methodologies used to assess the effects of S1P1 modulators like this compound on immune cell populations and migration.
Lymphocyte Subset Enumeration by Flow Cytometry
This method is used to quantify the absolute numbers and percentages of different lymphocyte populations in whole blood.
Objective: To determine the effect of this compound on the circulating numbers of T cells, B cells, and NK cells.
Materials:
-
Whole blood collected in EDTA tubes
-
Fluorochrome-conjugated monoclonal antibodies specific for lymphocyte surface markers (e.g., CD3, CD4, CD8 for T cells; CD19 for B cells; CD16/CD56 for NK cells; CD45 for pan-leukocyte gating)
-
Lysing solution to remove red blood cells
-
Flow cytometer
-
Counting beads for absolute quantification (single-platform method)
Procedure:
-
A defined volume of whole blood is incubated with a cocktail of fluorescently labeled antibodies targeting specific lymphocyte surface antigens.
-
Following incubation, a lysing agent is added to eliminate red blood cells.
-
A known number of fluorescent beads are added to the sample for absolute cell counting.
-
The sample is acquired on a flow cytometer, which uses lasers to excite the fluorochromes and detectors to measure the emitted light.
-
Data is analyzed using specialized software to identify and quantify different lymphocyte populations based on their unique fluorescence signatures.[2][3]
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This in vitro assay is used to evaluate the directed migration of neutrophils towards a chemoattractant.
Objective: To assess the potential effect of this compound on neutrophil migration.
Materials:
-
Isolated human neutrophils
-
Boyden chamber or Transwell® inserts with a microporous membrane
-
Chemoattractant (e.g., fMLP, IL-8)
-
This compound at various concentrations
-
Incubator
-
Microplate reader or microscope for quantification
Procedure:
-
Isolated neutrophils are placed in the upper chamber of the Boyden apparatus.
-
The lower chamber contains a chemoattractant, with or without this compound.
-
The two chambers are separated by a microporous membrane that allows neutrophils to migrate through.
-
The chamber is incubated to allow for cell migration.
-
After the incubation period, the number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting under a microscope or by using a fluorescent dye and a plate reader.[4][5]
No specific data on the effect of this compound on neutrophil migration was found in the reviewed literature.
Signaling Pathways
The binding of this compound to the S1P1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by an agonist like this compound primarily couples to the Gi family of G proteins.[6][7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of Gi activation, several signaling pathways are modulated, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-MAPK pathway, which are crucial for cell survival, proliferation, and migration. The sustained activation by this compound ultimately leads to the internalization and degradation of the S1P1 receptor, preventing further signaling and causing lymphocyte sequestration.
Caption: S1P1 Receptor Signaling Cascade initiated by this compound.
Experimental Workflow for Assessing Lymphocyte Sequestration
The following diagram illustrates the typical workflow for a clinical study evaluating the pharmacodynamic effects of an S1P1 modulator like this compound on lymphocyte counts.
Caption: Workflow for assessing lymphocyte sequestration in a clinical trial.
Conclusion
This compound is a selective S1P1 receptor modulator that effectively reduces circulating lymphocyte counts by sequestering them in secondary lymphoid organs. This mechanism of action, driven by the functional antagonism of the S1P1 receptor, underlies its potential as an immunomodulatory agent. While the overall effect on lymphocyte populations is significant, further research is needed to delineate the precise quantitative impact on specific lymphocyte subsets and to explore potential effects on other immune cells, such as neutrophils. The provided experimental frameworks and signaling pathway diagrams offer a foundational understanding for researchers and drug development professionals working with this compound and other S1P receptor modulators.
References
- 1. Unique pattern of neutrophil migration and function during tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytometry.org [cytometry.org]
- 3. Current laboratory practices in flow cytometry for the enumeration of CD 4(+) T-lymphocyte subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GSK2018682: A Technical Overview of Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of GSK2018682, a selective sphingosine-1-phosphate (S1P) receptor modulator. The information is compiled from publicly available clinical trial data and publications.
Executive Summary
This compound is a selective agonist for the S1P1 and S1P5 receptors. Clinical studies in healthy volunteers have demonstrated a linear relationship between dose and systemic exposure, with a dose-independent half-life. The bioavailability of this compound is not significantly affected by food or different formulations. As an S1P receptor modulator, this compound induces a dose-dependent reduction in absolute lymphocyte count.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in healthy volunteers through single and repeat dose studies.
Single Ascending Dose (SAD) Studies
Single oral doses of this compound up to 24 mg were evaluated for safety, tolerability, and pharmacokinetics.[1] A linear relationship between the administered dose and systemic exposure (both Cmax and AUC) was observed.[1]
Table 1: Summary of Single Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | tmax (h) | t½ (h) |
| Up to 24 mg | Data not publicly available | Data not publicly available | Data not publicly available | 44.9 - 63.3[1] |
Note: Specific mean and standard deviation values for Cmax and AUC at each dose level are not detailed in the primary publication's abstract. The half-life is presented as a range across the doses studied.
Repeat Ascending Dose (RAD) Studies
Repeat oral doses of this compound up to 6 mg/day for 28 days were also studied.[1] The pharmacokinetic parameters remained consistent with the single-dose findings, indicating no significant accumulation beyond that predicted by the half-life.
Table 2: Summary of Repeat Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Dose | Cmax,ss (ng/mL) | AUCτ,ss (ng·h/mL) | t½ (h) |
| Up to 6 mg/day | Data not publicly available | Data not publicly available | 44.9 - 63.3[1] |
Note: Specific steady-state pharmacokinetic parameters are not detailed in the primary publication's abstract.
Bioavailability and Effect of Food
A dedicated study was conducted to assess the bioavailability of different formulations of this compound and the effect of food on its absorption.
Bioavailability of Different Formulations
No significant differences were observed in the major pharmacokinetic parameters among three different formulations of this compound.[1] This suggests that the manufacturing process and formulation excipients have a minimal impact on the drug's absorption and overall systemic exposure.
Effect of Food
The administration of this compound with food did not result in any significant changes to the major pharmacokinetic parameters when compared to administration in a fasted state.[1] However, a reduction in the extent of bradycardia was noted when the drug was administered in a fed state.[1]
Table 3: Effect of Food on the Bioavailability of this compound in Healthy Volunteers
| Condition | Relative Cmax | Relative AUC |
| Fed vs. Fasted | No significant difference[1] | No significant difference[1] |
Note: The primary publication states "no difference in major pharmacokinetic parameters" without providing specific geometric mean ratios or confidence intervals.
Experimental Protocols
Detailed experimental protocols for the clinical studies of this compound are not publicly available. However, based on standard practices for such trials, the following methodologies were likely employed.
Pharmacokinetic Analysis
Blood Sampling: Venous blood samples were likely collected at pre-defined time points before and after drug administration.
Bioanalytical Method: The concentration of this compound in plasma was likely determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a standard for quantifying small molecules in biological matrices.
Pharmacodynamic Analysis (Absolute Lymphocyte Count)
Blood Sampling: Whole blood samples were collected to assess the pharmacodynamic effect of this compound on circulating lymphocytes.
Cell Counting: Absolute lymphocyte counts were likely determined using flow cytometry, a standard method for immunophenotyping and cell enumeration in clinical trials. This involves staining whole blood with fluorescently labeled antibodies specific for lymphocyte cell surface markers (e.g., CD3, CD4, CD8, CD19) and then analyzing the cells on a flow cytometer.
Mechanism of Action: S1P Receptor Signaling
This compound is an agonist of the S1P1 and S1P5 receptors. The binding of an agonist to the S1P1 receptor on lymphocytes leads to the internalization of the receptor. This functional antagonism prevents lymphocytes from egressing from the lymph nodes in response to the natural S1P gradient, resulting in a reversible reduction of circulating lymphocytes.
Conclusion
This compound exhibits a predictable pharmacokinetic profile with dose-proportional exposure and a half-life that supports once-daily dosing. Its absorption is not significantly influenced by food or the formulations tested. The primary pharmacodynamic effect of lymphocyte reduction is consistent with its mechanism of action as an S1P1 receptor agonist. Further detailed data from the full study reports would be necessary for a more granular analysis of its pharmacokinetic and bioavailability characteristics.
References
GSK2018682: A Review of Pharmacokinetic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacokinetic Data
Extensive searches for preclinical data on the half-life of GSK2018682 in various animal models (e.g., rats, mice, monkeys) did not yield specific quantitative values. The publicly available information primarily focuses on human clinical studies.
The table below summarizes the reported pharmacokinetic parameters of this compound in healthy human volunteers.
| Parameter | Value | Population | Reference |
| Half-life (t½) | 44.9 - 63.3 hours | Healthy Volunteers | [1] |
This extended half-life in humans suggests that the compound has the potential for infrequent dosing. The lack of publicly available animal pharmacokinetic data limits a direct interespecies comparison and allometric scaling to predict human pharmacokinetics.
Experimental Protocols for Pharmacokinetic Studies in Animal Models
While specific protocols for this compound are not available, the following represents a standard methodology for determining the half-life of a compound in animal models.
Objective: To determine the pharmacokinetic profile, including the elimination half-life, of a test compound in a specific animal model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats (n=5 per sex per group) are typically used. Animals are acclimated for at least one week before the study.
-
Dosing:
-
Intravenous (IV) Administration: A single bolus dose of the test compound (e.g., 1 mg/kg) is administered via the tail vein. A vehicle control group receives the vehicle alone.
-
Oral (PO) Administration: A single dose of the test compound (e.g., 10 mg/kg) is administered by oral gavage. A vehicle control group is also included.
-
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of the test compound in plasma is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
Signaling Pathway and Experimental Workflow
Signaling Pathway of S1P1 Receptor Agonists
This compound is a sphingosine-1-phosphate receptor 1 (S1P1) agonist. S1P1 receptors play a crucial role in lymphocyte trafficking. The binding of an agonist like this compound to S1P1 on lymphocytes leads to the internalization of the receptor, rendering the cells unresponsive to the S1P gradient that normally directs their egress from lymph nodes. This results in a reversible sequestration of lymphocytes in the lymph nodes and a reduction of circulating lymphocytes.
Caption: Signaling pathway of S1P1 receptor agonists like this compound.
Experimental Workflow for Determining Half-Life in Animal Models
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study to determine the half-life of a drug candidate.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
References
Methodological & Application
Application Notes and Protocols for GSK2018682 in an Experimental Autoimmune Encephalomyelitis (EAE) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical animal model for multiple sclerosis (MS), a chronic autoimmune and neurodegenerative disease of the central nervous system (CNS).[1][2][3] EAE models are instrumental in understanding the pathophysiology of MS and for the preclinical evaluation of novel therapeutic agents. GSK2018682 is a selective sphingosine-1-phosphate (S1P) receptor modulator.[4][5] S1P receptor modulators represent a class of oral therapeutics for relapsing forms of MS, with the first approved drug in this class being Fingolimod.[4][5][6] The primary mechanism of action of S1P receptor modulators involves the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into the CNS.[4][5]
These application notes provide a detailed, representative protocol for the evaluation of this compound in a myelin oligodendrocyte glycoprotein (MOG35-55)-induced EAE model in C57BL/6 mice. The methodologies outlined below are based on established EAE induction protocols and provide a framework for assessing the therapeutic potential of S1P receptor modulators like this compound.[7][8][9]
Signaling Pathway of S1P Receptor Modulators
S1P receptor modulators, such as this compound, act by functionally antagonizing the S1P1 receptor on lymphocytes.[4][5] This internalizes the receptor, rendering the lymphocytes unresponsive to the S1P gradient that normally guides their egress from secondary lymphoid organs. This leads to a reversible sequestration of lymphocytes, particularly T cells and B cells, within the lymph nodes, thereby reducing the number of circulating lymphocytes available to mount an inflammatory attack in the CNS.[4][5]
Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice
This protocol details the active induction of EAE using MOG35-55 peptide in C57BL/6 mice, a commonly used model that results in a chronic progressive disease course.[7][8][9]
Materials
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
MOG35-55 Peptide: (MEVGWYRSPFSRVVHLYRNGK), synthesized and purified.
-
Complete Freund's Adjuvant (CFA): Containing Mycobacterium tuberculosis H37Ra.
-
Pertussis Toxin (PTx): From Bordetella pertussis.
-
This compound: Dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Vehicle Control: 0.5% methylcellulose.
-
Anesthesia: Isoflurane or similar.
-
Sterile Saline: For injections.
Experimental Workflow
Procedure
-
Preparation of MOG35-55/CFA Emulsion:
-
Dissolve MOG35-55 peptide in sterile saline at a concentration of 2 mg/mL.
-
Prepare CFA containing 4 mg/mL of M. tuberculosis.
-
Create a 1:1 emulsion of the MOG35-55 solution and CFA by vigorous mixing until a thick, stable emulsion is formed.
-
-
Induction of EAE (Day 0):
-
Anesthetize mice lightly.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank. Each mouse should receive a total of 200 µL (200 µg of MOG35-55).
-
Administer 200 ng of Pertussis Toxin in 100 µL of sterile saline via intraperitoneal (i.p.) injection.
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second dose of 200 ng of Pertussis Toxin in 100 µL of sterile saline i.p.
-
-
Treatment Administration:
-
Prophylactic Regimen: Begin daily oral gavage of this compound or vehicle on the day of immunization (Day 0).
-
Therapeutic Regimen: Begin daily oral gavage of this compound or vehicle upon the onset of clinical signs (typically around day 10-12).
-
Divide mice into treatment groups (e.g., Vehicle, this compound at low, medium, and high doses).
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and record their body weight.
-
Clinical scoring should be performed by an observer blinded to the treatment groups, using a standard 0-5 scale.
-
Data Presentation
Quantitative data from the study should be summarized for clear comparison.
Table 1: Clinical Scoring of EAE
| Clinical Score | Symptoms |
| 0 | No clinical signs; normal activity |
| 1 | Limp tail or hind limb weakness, but not both |
| 2 | Limp tail and hind limb weakness |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state; death by EAE |
| Data adapted from established EAE scoring systems.[10] |
Table 2: Representative EAE Study Parameters and Expected Outcomes with an Effective S1P Modulator
| Parameter | Vehicle Control Group (Expected) | This compound Treated Group (Expected) |
| Mean Day of Onset | Day 10-12 | Delayed or Prevented |
| Mean Peak Clinical Score | 3.0 - 4.0 | Significantly Reduced (e.g., <1.5) |
| Cumulative Disease Index | High | Significantly Reduced |
| Body Weight Change | Significant Loss Post-Onset | Attenuated Weight Loss |
| Spinal Cord Infiltration | Extensive Leukocyte Infiltration | Markedly Reduced Infiltration |
| Demyelination | Severe | Significantly Reduced |
Endpoint Analyses
At the termination of the experiment, further analyses can be conducted to elucidate the mechanisms of this compound's effects.
-
Histopathology: Spinal cords can be harvested, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation, and Luxol Fast Blue for demyelination) to assess the degree of immune cell infiltration and myelin damage.
-
Flow Cytometry: Spleens, lymph nodes, and blood can be collected to analyze lymphocyte populations and confirm peripheral lymphocyte sequestration. CNS-infiltrating cells can also be isolated and characterized.
-
Cytokine Analysis: Splenocytes can be re-stimulated with MOG35-55in vitro to measure the production of pro-inflammatory cytokines (e.g., IFN-γ, IL-17) and anti-inflammatory cytokines (e.g., IL-10).
Conclusion
This protocol provides a comprehensive framework for the preclinical evaluation of this compound in a standard EAE model. By assessing clinical outcomes and performing detailed endpoint analyses, researchers can effectively determine the therapeutic potential and elucidate the immunological mechanisms of S1P receptor modulators in the context of autoimmune neuroinflammation. The expected outcomes with an effective S1P modulator like this compound would be a significant amelioration of clinical disease, a reduction in CNS inflammation and demyelination, and evidence of peripheral lymphocyte sequestration.
References
- 1. RIPK1 activation mediates neuroinflammation and disease progression in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sphingosine 1-phosphate receptor modulators in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sphingosine-1-phosphate receptor: A novel therapeutic target for multiple sclerosis and other autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols: Investigating RIPK1 Inhibition with GSK2018682 in the EAE Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design and protocols for evaluating the therapeutic potential of GSK2018682, a Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis (MS), an inflammatory demyelinating disease of the central nervous system (CNS).[1][2] EAE mimics many of the key pathological features of MS, including inflammation, demyelination, axonal loss, and gliosis.[1] The model is induced by immunizing susceptible animal strains with myelin-derived peptides, leading to an autoimmune response against the CNS.[2][3][4]
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and cell death, particularly through a programmed necrosis pathway termed necroptosis.[5][6][7] Activation of RIPK1 has been implicated in the pathogenesis of several neuroinflammatory and neurodegenerative diseases, including MS.[5][6] Inhibiting RIPK1 kinase activity presents a promising therapeutic strategy to mitigate the detrimental neuroinflammation and tissue damage observed in MS. This compound is a RIPK1 inhibitor, and its evaluation in the EAE model can provide crucial insights into its efficacy for treating MS.
Data Presentation
| Compound | Dosage | Route of Administration | Treatment Schedule | Mouse Strain | Key Findings | Reference |
| Unnamed CNS-penetrant RIPK1 inhibitor | 60 mg/kg | Not Specified | Therapeutic (after disease onset) | C57BL/6 | Halted clinical disease score increases and reduced plasma neurofilament levels. | [5] |
| 7N-1 | Not Specified | Not Specified | Prophylactic (Day 0 or Day 6 post-immunization) or Therapeutic (Day 10 post-immunization) | Not Specified | Markedly reduced disease severity when given prophylactically; partially reduced severity when given therapeutically. | [6][8] |
| Necrostatin-1 (Nec-1) | Not Specified | Not Specified | Not Specified | C57BL/6 | Alleviated the severity and pathological damage of EAE; reduced lesions and inflammatory cell infiltrates. | [7][9] |
Experimental Protocols
EAE Induction in C57BL/6 Mice
This protocol describes the active induction of chronic EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in C57BL/6 mice.[2][3][4][10][11][12][13]
Materials:
-
Female C57BL/6 mice, 9-13 weeks old[3]
-
MOG 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Phosphate Buffered Saline (PBS), sterile
-
Syringes and needles (27G)
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Administer a total of 0.2 mL of the MOG/CFA emulsion subcutaneously (s.c.) at two sites on the flank.[3]
-
-
Pertussis Toxin Administration (Day 0 and Day 2):
Preparation and Administration of this compound
Vehicle Selection: The choice of vehicle for this compound will depend on its solubility and the intended route of administration. Common vehicles for in vivo studies include PBS, saline, or solutions containing DMSO and/or Tween 80. It is crucial to test the vehicle alone as a control group.
Route of Administration: Potential routes include oral gavage (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection. The choice will depend on the pharmacokinetic properties of this compound.
Dosage and Dosing Schedule:
-
Prophylactic Treatment: Administration of this compound can begin on the day of immunization (Day 0) or a few days after.[14] This regimen assesses the compound's ability to prevent or delay the onset of EAE.
-
Therapeutic Treatment: Treatment can be initiated upon the first appearance of clinical signs (e.g., tail limpness, score ≥ 1) or at the peak of the disease.[5][12] This approach evaluates the compound's potential to reverse or halt disease progression.
-
Dose-Ranging Studies: It is essential to perform a dose-response study to determine the optimal effective dose of this compound. Based on the data for other RIPK1 inhibitors, a starting range could be hypothesized around the 60 mg/kg mark, with lower and higher doses tested.[5]
Clinical Scoring of EAE
Mice should be monitored daily for clinical signs of EAE starting from day 7 post-immunization.[3][10] A standard scoring system is as follows:
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb and forelimb paralysis |
| 5 | Moribund or dead |
"In-between" scores (e.g., 0.5, 1.5, 2.5, 3.5) can be used for more nuanced assessments.[10]
Tissue Collection and Processing
At the end of the experiment, mice are euthanized, and tissues are collected for further analysis.
-
CNS Tissue (Spinal Cord and Brain): Perfuse mice with ice-cold PBS. The spinal cord and brain can be dissected and either fixed in formalin for histology or snap-frozen for molecular and biochemical analyses.
-
Spleen and Lymph Nodes: These can be collected to assess peripheral immune responses.
Histological Analysis
-
Inflammation and Demyelination: Formalin-fixed, paraffin-embedded sections of the spinal cord can be stained with Hematoxylin and Eosin (H&E) to assess immune cell infiltration and Luxol Fast Blue (LFB) to evaluate demyelination.
Immunological and Molecular Assays
-
Flow Cytometry: Analyze immune cell populations in the CNS, spleen, and lymph nodes.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-17) in CNS tissue homogenates or from restimulated splenocytes.
-
Western Blotting: Assess the levels of RIPK1, phosphorylated RIPK1, and other proteins in the necroptosis pathway in CNS tissue lysates.[6][8]
-
RT-qPCR: Analyze the gene expression of inflammatory and cell death markers.
Mandatory Visualizations
References
- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. redoxis.se [redoxis.se]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 activation mediates neuroinflammation and disease progression in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of necroptosis in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necrostatin-1 ameliorates the pathogenesis of experimental autoimmune encephalomyelitis by suppressing apoptosis and necroptosis of oligodendrocyte precursor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Necrostatin-1 ameliorates the pathogenesis of experimental autoimmune encephalomyelitis by suppressing apoptosis and necroptosis of oligodendrocyte precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunomodulatory therapy with glatiramer acetate reduces endoplasmic reticulum stress and mitochondrial dysfunction in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Induction of Experimental Autoimmune Encephalomyelitis in a Mouse Model [jove.com]
Application Notes and Protocols for GSK2018682 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of GSK2018682, a potent and selective agonist for the sphingosine-1-phosphate receptors 1 and 5 (S1P1 and S1P5). The following sections detail the compound's characteristics, recommended cell culture treatment conditions, and step-by-step protocols for key functional assays.
Introduction
This compound is a small molecule agonist of S1P1 and S1P5, G protein-coupled receptors (GPCRs) that play crucial roles in lymphocyte trafficking, endothelial barrier function, and neuroinflammation.[1] Its primary mechanism of action involves binding to and activating S1P1 and S1P5, which couple to inhibitory G proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the stimulation of downstream signaling cascades, including the PI3K/AKT and ERK pathways.[2] In vivo, activation of S1P1 on lymphocytes prevents their egress from lymph nodes, leading to a reduction in circulating lymphocytes.[3][4] These characteristics make this compound a valuable tool for studying S1P receptor signaling and a potential therapeutic agent for autoimmune diseases.
Compound Information and Storage
| Parameter | Value |
| IUPAC Name | 4-[5-[5-Chloro-6-(1-methylethoxy)-3-pyridinyl]-1,2,4-oxadiazol-3-yl]-1H-indole-1-butanoic acid |
| Molecular Weight | 440.88 g/mol |
| Formula | C₂₂H₂₁ClN₄O₄ |
| CAS Number | 1034688-30-6 |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO |
| Storage | Store at -20°C |
Data sourced from R&D Systems.[1]
Recommended Cell Lines
The choice of cell line will depend on the specific biological question being addressed. Below are suggested cell lines for various applications.
| Cell Line | Application | Rationale |
| CHO-K1 or HEK293 (expressing hS1P1) | cAMP functional assays, GTPγS binding assays, downstream signaling (p-AKT, p-ERK) | Allow for the study of receptor-specific effects in a controlled, recombinant system.[5][6] |
| U2OS (expressing S1P1-EGFP) | S1P1 receptor internalization/redistribution assays | Enables visualization and quantification of receptor trafficking upon agonist stimulation. |
| Primary Human Lymphocytes (T or B cells) | Cell migration/chemotaxis assays | Physiologically relevant model to study the effects on immune cell trafficking.[2] |
| HUVEC or HLMVEC | Endothelial cell migration, endothelial barrier function assays | Relevant for studying the vascular effects of S1P1 agonism.[7] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound in 100% DMSO. For a 1 mg vial (MW: 440.88), this would require 226.8 µL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol for cAMP Functional Assay (HTRF-based)
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in CHO-K1 cells stably expressing human S1P1.
Materials:
-
CHO-K1 cells expressing human S1P1
-
Cell Culture Medium (e.g., DMEM/F12, 10% FBS, selection antibiotic)
-
Assay Buffer (e.g., HBSS, 20 mM HEPES, 0.1% BSA)
-
Forskolin
-
This compound
-
HTRF cAMP detection kit
-
384-well white, opaque assay plates
Procedure:
-
Cell Seeding:
-
Culture CHO-K1-hS1P1 cells to ~80% confluency.
-
Harvest cells and resuspend in culture medium at a density of 0.5 x 10⁶ cells/mL.
-
Dispense 10 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer at 4X the final desired concentration. A suggested starting range is 40 µM to 0.4 nM.
-
Prepare a 4X solution of forskolin in assay buffer. The final concentration will need to be optimized to elicit a submaximal cAMP response (typically 1-10 µM).
-
-
Assay Protocol:
-
Carefully remove the culture medium from the cell plate.
-
Add 5 µL of the 4X this compound serial dilutions or vehicle control (assay buffer with DMSO) to the appropriate wells.
-
Add 5 µL of the 4X forskolin solution to all wells except the basal control wells (add 5 µL of assay buffer instead).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the HTRF cAMP kit, add 10 µL of the detection reagents (lysis buffer containing the HTRF donor and acceptor) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the HTRF ratio against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Expected Outcome: this compound will inhibit forskolin-stimulated cAMP production in a dose-dependent manner.
Protocol for Downstream Signaling Analysis (Western Blot for p-AKT and p-ERK)
This protocol describes the detection of AKT and ERK phosphorylation in response to this compound treatment in HUVEC cells.
Materials:
-
HUVEC cells
-
Endothelial Cell Growth Medium
-
Serum-free medium
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membranes
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HUVEC cells in 6-well plates and grow to ~90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a short duration (e.g., 5, 15, 30 minutes) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 5.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with antibodies for total AKT, total ERK, and a loading control like GAPDH.
-
Expected Outcome: this compound will induce a dose- and time-dependent increase in the phosphorylation of AKT and ERK.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. GTPgammaS - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Lymphocytes Following GSK2018682 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2018682 is a selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 plays a critical role in the egress of lymphocytes from lymphoid organs. By acting as a functional antagonist of the S1P1 receptor, this compound effectively sequesters lymphocytes within the lymph nodes, leading to a dose-dependent reduction in the absolute lymphocyte count (ALC) in the peripheral blood. This mechanism of action makes this compound and other S1P1 modulators promising therapeutic agents for autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.
Flow cytometry is an indispensable tool for characterizing and quantifying the effects of this compound on peripheral blood lymphocyte populations. This application note provides a detailed protocol for the analysis of lymphocyte subsets in whole blood samples following treatment with this compound. The protocol covers sample preparation, antibody staining, and flow cytometric analysis, along with representative data and signaling pathway diagrams to facilitate a comprehensive understanding of the drug's effects.
Data Presentation
Treatment with this compound results in a dose-dependent reduction in the absolute lymphocyte count (ALC) and affects all major lymphocyte subsets to varying degrees. Pre-clinical and clinical studies have demonstrated a nadir of over 70% reduction from baseline in total lymphocyte counts at higher doses.[1] The following tables summarize the expected dose-dependent effects of this compound on peripheral blood lymphocyte populations.
Table 1: Effect of this compound on Absolute Lymphocyte Count (ALC)
| This compound Dose | Mean ALC Reduction from Baseline (%) |
| Low Dose | 20 - 40% |
| Medium Dose | 40 - 60% |
| High Dose | > 70% |
Table 2: Differential Effect of this compound on Major Lymphocyte Subsets (at a High Dose)
| Lymphocyte Subset | Marker | Expected Mean Reduction from Baseline (%) |
| Total T Cells | CD3+ | ~75% |
| Helper T Cells | CD3+CD4+ | ~70% |
| Cytotoxic T Cells | CD3+CD8+ | ~80% |
| B Cells | CD19+ | ~65% |
| Natural Killer (NK) Cells | CD3-CD56+ | ~60% |
Note: The values presented in these tables are representative and may vary depending on the specific study population, dosing regimen, and duration of treatment.
Experimental Protocols
Protocol for Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in EDTA or heparin-containing tubes
-
Phosphate-buffered saline (PBS), sterile
-
Ficoll-Paque™ PLUS or other density gradient medium
-
15 mL or 50 mL conical centrifuge tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood sample 1:1 with sterile PBS in a conical tube.
-
Carefully layer the diluted blood over a volume of Ficoll-Paque™ PLUS equal to the original blood volume. It is crucial to maintain a distinct interface between the layers.
-
Centrifuge the tubes at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four distinct layers will be visible: the top layer of plasma, a "buffy coat" layer containing PBMCs at the plasma-Ficoll interface, the Ficoll layer, and a bottom layer of red blood cells and granulocytes.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new conical tube.
-
Wash the isolated PBMCs by adding at least 3 volumes of PBS and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion or an automated cell counter.
Protocol for Flow Cytometry Staining of Lymphocyte Subsets
This protocol outlines the procedure for staining PBMCs for the identification of major lymphocyte subsets.
Materials:
-
Isolated PBMCs
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated monoclonal antibodies (see Table 3 for a recommended panel)
-
Fixable Viability Dye (e.g., Zombie NIR™ or similar)
-
96-well V-bottom plates or flow cytometry tubes
-
Centrifuge with a plate rotor (if using plates)
Table 3: Recommended Antibody Panel for Lymphocyte Subset Analysis
| Marker | Fluorochrome | Target Cell Type |
| CD45 | BV510 | All Leukocytes |
| CD3 | APC-H7 | T Cells |
| CD4 | PE-Cy7 | Helper T Cells |
| CD8 | APC | Cytotoxic T Cells |
| CD19 | PE | B Cells |
| CD56 | BV605 | NK Cells |
| Viability Dye | Zombie NIR | Dead Cells |
Procedure:
-
Adjust the concentration of the PBMC suspension to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well V-bottom plate or to individual flow cytometry tubes.
-
Viability Staining: Resuspend the cells in 100 µL of PBS containing the fixable viability dye at the manufacturer's recommended concentration. Incubate for 15-20 minutes at room temperature in the dark.
-
Wash the cells with 200 µL of Flow Cytometry Staining Buffer and centrifuge at 400 x g for 5 minutes. Discard the supernatant.
-
Fc Receptor Blocking: Resuspend the cell pellet in 50 µL of Flow Cytometry Staining Buffer containing an Fc receptor blocking agent. Incubate for 10 minutes at 4°C.
-
Antibody Staining: Without washing, add the pre-titrated cocktail of fluorochrome-conjugated antibodies to each well or tube. Gently vortex and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer, centrifuging at 400 x g for 5 minutes after each wash.
-
Resuspend the final cell pellet in 200 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes. Collect a sufficient number of events (e.g., at least 100,000 lymphocyte events) for robust statistical analysis.
Mandatory Visualizations
Signaling Pathway
This compound is a selective S1P1 receptor modulator. It binds to the S1P1 receptor on lymphocytes, leading to its internalization and degradation. This functional antagonism prevents lymphocytes from responding to the natural S1P gradient that guides their egress from lymph nodes, resulting in their sequestration.
Caption: S1P1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for analyzing the effects of this compound on lymphocyte populations using flow cytometry.
Caption: Experimental workflow for lymphocyte analysis after this compound treatment.
References
Application Notes and Protocols for GSK2018682 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2018682 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1) and Receptor 5 (S1P5).[1] As a modulator of the S1P signaling pathway, it plays a crucial role in regulating lymphocyte trafficking, making it a compound of significant interest in immunology and for the development of therapeutics for autoimmune diseases.[1] These application notes provide detailed protocols for the use of this compound in primary cell culture, with a focus on primary lymphocytes, to enable researchers to investigate its biological effects in vitro.
Mechanism of Action
This compound mimics the endogenous ligand, sphingosine-1-phosphate (S1P), by binding to and activating S1P1 and S1P5 receptors.[1] The activation of S1P1 on lymphocytes is a key signal for their egress from secondary lymphoid organs into the bloodstream.[2] Potent S1P1 agonists like this compound initially activate the receptor, but prolonged exposure leads to its internalization and degradation.[3][4] This functional antagonism prevents lymphocytes from responding to the natural S1P gradient, causing their sequestration within the lymph nodes and a subsequent reduction in circulating lymphocytes.[1] This mechanism is central to its potential therapeutic effects.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Receptor Subtype | Source |
| pEC50 | 7.7 | Human S1P1 | [1] |
| pEC50 | 7.2 | Human S1P5 | [1] |
| EC50 (S1P1) | ~20 nM | Human S1P1 | Calculated from pEC50 |
| EC50 (S1P5) | ~63 nM | Human S1P5 | Calculated from pEC50 |
| Solubility | Soluble to 100 mM in DMSO | N/A | |
| Storage | Store at -20°C | N/A |
In Vivo Pharmacodynamic Effect
| Parameter | Observation | Source |
| Absolute Lymphocyte Count (ALC) | Dose-dependent reduction, up to >70% from baseline | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's information, this compound is soluble up to 100 mM in DMSO. To prepare a 10 mM stock solution, dissolve 4.41 mg of this compound (MW: 440.88 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: S1P1 Receptor Internalization Assay in Primary Lymphocytes
Objective: To quantify the internalization of the S1P1 receptor on the surface of primary lymphocytes following treatment with this compound using flow cytometry. This protocol is adapted from methods used for other S1P1 modulators.[2][3]
Materials:
-
Isolated primary human or murine T and B lymphocytes
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin
-
Serum-free RPMI-1640 medium
-
This compound stock solution (10 mM in DMSO)
-
S1P (as a positive control)
-
Anti-S1P1 antibody conjugated to a fluorophore (e.g., FITC, PE, or APC)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate primary lymphocytes (e.g., from human peripheral blood or mouse spleen) using standard density gradient centrifugation or magnetic bead separation techniques. Resuspend cells in complete RPMI-1640 medium.
-
Serum Starvation: To avoid S1P present in FBS from causing basal receptor internalization, wash the cells with serum-free RPMI-1640 and resuspend them in the same medium at a concentration of 1 x 10^6 cells/mL. Incubate for at least 2 hours at 37°C.[2]
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 to achieve final concentrations ranging from 0.1 nM to 1 µM. Also, prepare a positive control with S1P (e.g., 1 µM) and a vehicle control (DMSO).
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of the diluted this compound, S1P, or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 1 hour to induce receptor internalization.[3]
-
Staining:
-
Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with cold flow cytometry buffer.
-
Resuspend the cells in 100 µL of flow cytometry buffer containing the anti-S1P1 antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in 200 µL of flow cytometry buffer for analysis.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the S1P1 staining.
-
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of S1P1 for each treatment condition. A decrease in MFI compared to the vehicle control indicates receptor internalization.
Protocol 3: Lymphocyte Migration (Chemotaxis) Assay
Objective: To assess the ability of this compound to inhibit the migration of primary lymphocytes towards an S1P gradient using a Transwell assay. This protocol is based on general lymphocyte migration assays.[6][7][8]
Materials:
-
Isolated primary lymphocytes
-
RPMI-1640 medium with 0.5% Bovine Serum Albumin (BSA)
-
This compound stock solution
-
S1P
-
Transwell inserts with a 3-5 µm pore size
-
24-well companion plates
-
Flow cytometer or a cell counting method
Procedure:
-
Cell Preparation: Isolate and wash primary lymphocytes as described in Protocol 2. Resuspend the cells in RPMI-1640 with 0.5% BSA at a concentration of 2.5 x 10^6 cells/mL.
-
Pre-treatment with this compound: Incubate the cell suspension with various concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
In the bottom wells of a 24-well plate, add 600 µL of RPMI-1640 with 0.5% BSA containing a chemoattractant (e.g., 100 nM S1P). Include a negative control well with no S1P.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the top chamber of each insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Collect the cells from the bottom chamber.
-
Count the number of migrated cells using a flow cytometer (with counting beads) or a hemocytometer.
-
-
Data Analysis: Calculate the percentage of migration for each condition relative to the positive control (S1P alone). A dose-dependent decrease in migration with increasing concentrations of this compound is expected.
Visualizations
Caption: Signaling pathway of this compound action on the S1P1 receptor.
Caption: Experimental workflow for the S1P1 receptor internalization assay.
References
- 1. medkoo.com [medkoo.com]
- 2. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics, pharmacodynamics, and bioavailability of this compound, a sphingosine-1-phosphate receptor modulator, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 7. Assessment of Lymphocyte Migration in an Ex Vivo Transmigration System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Administration of GSK2018682
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2018682 is a selective modulator of the sphingosine-1-phosphate (S1P) receptors S1P1 and S1P5.[1][2] As an agonist to these receptors, this compound plays a crucial role in lymphocyte trafficking, sequestering lymphocytes in the lymph nodes and preventing their infiltration into peripheral tissues.[2][3] This mechanism of action makes it a compound of interest for the treatment of autoimmune diseases, such as multiple sclerosis. These application notes provide a summary of the available data on this compound and generalized protocols for its in vivo administration in a preclinical setting, based on studies of similar S1P receptor modulators.
Data Presentation
Pharmacokinetic and Pharmacodynamic Profile in Healthy Volunteers
The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of this compound observed in a study with healthy human volunteers.[4]
| Parameter | Value | Conditions |
| Half-life (t½) | 44.9 - 63.3 hours | Dose-independent |
| Dosing (Single Dose) | Up to 24 mg | Generally tolerated |
| Dosing (Repeat Dose) | Up to 6 mg/day for 28 days | Generally tolerated |
| Key Pharmacodynamic Effect | Dose-dependent reduction in absolute lymphocyte count | Up to >70% reduction from baseline |
| Food Effect | No significant difference in major pharmacokinetic parameters between fasted and fed states. Reduced extent of bradycardia in the fed state. |
Signaling Pathway
This compound, as a selective S1P1 and S1P5 agonist, modulates downstream signaling pathways upon binding to its receptors. The binding of this compound to the S1P1 receptor on lymphocytes leads to the internalization of the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes. This "functional antagonism" results in the sequestration of lymphocytes within the lymphoid organs.
Caption: this compound signaling pathway leading to lymphocyte sequestration.
Experimental Protocols
General Protocol for In Vivo Administration of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is a generalized procedure based on common practices for S1P receptor modulators in EAE mouse models and is intended as a starting point for experimental design.[5][6] Specific parameters such as dosage and vehicle may require optimization.
1. Materials
-
This compound
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose in sterile water)
-
C57BL/6 mice (female, 8-10 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Sterile saline
-
Gavage needles
-
Syringes and needles for injection
2. EAE Induction
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
Monitor mice daily for clinical signs of EAE and body weight.
3. This compound Preparation and Administration
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the chosen vehicle.
-
The administration of this compound can be prophylactic (starting on the day of immunization) or therapeutic (starting after the onset of clinical signs).
-
Administer this compound or vehicle control orally via gavage once daily. A typical dose for S1P modulators in mouse EAE models ranges from 0.1 to 10 mg/kg.
4. Monitoring and Endpoint Analysis
-
Score the clinical signs of EAE daily based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).
-
At the end of the study, collect blood for lymphocyte counting via flow cytometry.
-
Perfuse the animals and collect the spinal cord and brain for histological analysis of inflammation and demyelination.
Experimental Workflow
Caption: Experimental workflow for in vivo testing of this compound in an EAE mouse model.
Concluding Remarks
This compound is a potent and selective S1P1/S1P5 modulator with a clear mechanism of action on lymphocyte trafficking. The provided data and protocols offer a foundation for researchers to design and conduct in vivo studies to further elucidate the therapeutic potential of this compound in autoimmune and inflammatory diseases. It is imperative to conduct pilot studies to determine the optimal dose, vehicle, and administration schedule for specific animal models and experimental questions.
References
- 1. Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 3. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Protocol for the Dissolution and In Vitro Application of GSK2018682
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2018682 is a potent and selective agonist of the Sphingosine-1-Phosphate (S1P) receptors, specifically S1P₁ and S1P₅.[1][2] These G protein-coupled receptors are integral to various physiological processes, including immune cell trafficking, neuronal signaling, and endothelial barrier function.[3][4] Due to its immunomodulatory properties, this compound is a valuable tool for in vitro studies investigating autoimmune diseases, neuroinflammation, and other conditions involving S1P signaling. This document provides a detailed protocol for the proper dissolution and application of this compound in in vitro settings, ensuring reliable and reproducible experimental outcomes.
Quantitative Data Summary
For consistent results, it is crucial to start with accurately prepared solutions of this compound. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 440.88 g/mol | [2] |
| Solubility | Soluble in DMSO to 100 mM | [2] |
| Purity | ≥98% | [2] |
| Storage Conditions | Store at -20°C | [2] |
| Recommended Max. DMSO in Culture | ≤0.5% | [5][6][7] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
-
Water bath or incubator set to 37°C (optional)
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration for subsequent dilutions.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.41 mg of this compound (Molecular Weight: 440.88 g/mol ).
-
Dissolution in DMSO:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM concentration. For 4.41 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term stability.
-
Protocol for Diluting this compound for In Vitro Experiments
It is critical to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, generally at or below 0.5%.[5][6][7] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and ensure accurate final concentrations, it is advisable to perform an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, a 1:1000 dilution is required. This can be done in two steps:
-
Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in cell culture medium.
-
Prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100 in cell culture medium.
-
-
Final Dilution in Culture Medium:
-
Calculate the volume of the this compound stock or intermediate solution needed to achieve the desired final concentration in your cell culture wells.
-
Example: To treat cells in a well containing 1 mL of medium with a final this compound concentration of 1 µM, add 0.1 µL of the 10 mM stock solution. To ensure the final DMSO concentration remains at or below 0.1%, a serial dilution approach is highly recommended.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound.
-
Application to Cells: Add the prepared this compound working solutions and the vehicle control to your cell cultures and incubate for the desired experimental duration.
Visualizations
Experimental Workflow for this compound Preparation
References
- 1. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. lifetein.com [lifetein.com]
Application Notes and Protocols for GSK2018682 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2018682 is a selective agonist for the sphingosine-1-phosphate receptors 1 and 5 (S1P1 and S1P5).[1][2][3] This molecule has demonstrated efficacy in a mouse model of experimental autoimmune encephalomyelitis (EAE), a commonly used model for multiple sclerosis, with a performance comparable to the established S1P modulator, fingolimod.[4][5][6] The development of this compound has been noted in the context of next-generation S1P receptor modulators for potential therapeutic use in neuroinflammatory diseases such as relapsing-remitting multiple sclerosis.[4][7][8]
The primary mechanism of action for S1P1 receptor modulators in neuroinflammation involves the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system (CNS).[4] This action reduces the inflammatory cascade that contributes to demyelination and neuronal damage. Furthermore, engagement of S1P receptors on CNS resident cells, including astrocytes and microglia, may also contribute to its therapeutic effects by modulating their activity and the production of inflammatory mediators.[5][7][9]
Mechanism of Action: S1P1 and S1P5 Receptor Modulation
This compound's therapeutic potential in neuroinflammatory conditions stems from its activity as an agonist at S1P1 and S1P5 receptors.
-
S1P1 Receptor Agonism: Activation of S1P1 on lymphocytes is crucial for their egress from secondary lymphoid organs. This compound, acting as a functional antagonist, induces the internalization and degradation of S1P1 receptors on these immune cells. This prevents them from responding to the natural S1P gradient that directs their exit into the bloodstream, effectively trapping them within the lymph nodes. This sequestration of lymphocytes, including autoreactive T and B cells, limits their access to the CNS, thereby attenuating the inflammatory assault on myelin and neurons.[4]
-
S1P5 Receptor Agonism: S1P5 receptors are predominantly expressed on oligodendrocytes, the myelin-producing cells of the CNS, and natural killer (NK) cells. The engagement of S1P5 by this compound may offer direct protective or regenerative effects within the CNS, a feature that distinguishes it from more S1P1-selective modulators.
The signaling cascade initiated by S1P1 receptor activation on astrocytes and microglia can influence the production of pro-inflammatory cytokines, potentially mitigating the neurotoxic environment characteristic of neurodegenerative diseases.[7][9]
Quantitative Data Summary
While specific preclinical data for this compound in neuroinflammation models is not extensively published, the following table summarizes expected outcomes based on its mechanism of action and data from similar S1P receptor modulators in the EAE model.
| Parameter | Model | Expected Effect of this compound | Reference Compound Data (Fingolimod) |
| Clinical Score | EAE | Significant reduction in disease severity | Dose-dependent reduction in mean clinical score |
| Body Weight | EAE | Attenuation of disease-associated weight loss | Prevention of weight loss compared to vehicle |
| Lymphocyte Count | Peripheral Blood | Dose-dependent reduction in circulating lymphocytes | >70% reduction from baseline |
| CNS Infiltration | EAE (Spinal Cord) | Reduced infiltration of T cells and macrophages | Significant decrease in CD4+ and CD8+ T cells |
| Demyelination | EAE (Spinal Cord) | Decreased areas of demyelination | Preservation of myelin staining (e.g., Luxol Fast Blue) |
| Pro-inflammatory Cytokines (e.g., IL-17, IFN-γ) | CNS/Spleen (EAE) | Reduction in cytokine expression | Decreased mRNA and protein levels |
Experimental Protocols
The following are generalized protocols for neuroinflammation models where this compound could be evaluated. Specific parameters such as animal strain, antigen, and dosage of this compound would require optimization.
Protocol 1: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This model mimics the inflammatory demyelination seen in multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound (vehicle to be determined based on solubility, e.g., DMSO/saline)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG 35-55 in CFA.
-
Administer PTX intraperitoneally on day 0 and day 2 post-immunization.
-
-
This compound Administration:
-
Prophylactic: Begin daily administration of this compound (e.g., oral gavage or intraperitoneal injection) from day 0.
-
Therapeutic: Begin administration upon the onset of clinical signs (typically around day 10-12).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and body weight.
-
Score clinical signs on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Endpoint Analysis (e.g., day 21-28):
-
Collect blood for lymphocyte counting (e.g., via flow cytometry).
-
Perfuse mice and collect spinal cords and brains for histology (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and immunohistochemistry (e.g., for T cells, macrophages).
-
Isolate splenocytes or CNS-infiltrating cells for cytokine analysis (e.g., ELISA, Luminex, or intracellular cytokine staining).
-
Protocol 2: In Vitro Microglia and Astrocyte Activation Assays
These assays can be used to assess the direct effects of this compound on glial cell inflammatory responses.
Materials:
-
Primary microglia and astrocyte cultures (or cell lines like BV-2 for microglia and U373 for astrocytes)
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium and supplements
-
Reagents for analysis (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines, antibodies for immunocytochemistry)
Procedure:
-
Cell Culture:
-
Plate microglia or astrocytes at an appropriate density and allow them to adhere.
-
-
Treatment:
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 100 ng/mL) for a defined period (e.g., 24 hours).
-
-
Analysis:
-
Nitric Oxide (NO) Production: Measure nitrite levels in the culture supernatant using the Griess assay as an indicator of iNOS activity.
-
Cytokine Release: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using ELISA or Luminex assays.
-
Gene Expression: Analyze the mRNA levels of inflammatory genes (e.g., Nos2, Tnf, Il6, Il1b) using RT-qPCR.
-
Protein Expression/Signaling: Assess the activation of inflammatory signaling pathways (e.g., NF-κB, MAPKs) by Western blotting for phosphorylated proteins.
-
Morphology: Observe changes in cell morphology indicative of activation (e.g., amoeboid shape in microglia) using microscopy.
-
Conclusion
This compound is a promising S1P1 and S1P5 receptor modulator with demonstrated efficacy in a preclinical model of neuroinflammation. Its dual action on peripheral immune cell trafficking and potential direct effects within the CNS make it a compound of significant interest for neuroinflammatory and neurodegenerative diseases. The provided protocols offer a framework for further investigation into the specific effects and therapeutic potential of this compound in various neuroinflammation research models. Further studies are warranted to fully elucidate its in vivo efficacy, dose-response relationships, and direct impact on glial cell biology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 1034688-30-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomolther.org [biomolther.org]
- 7. frontiersin.org [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Western Blot Analysis of S1P1 Signaling in Response to GSK2018682
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in a variety of physiological processes, including lymphocyte trafficking, endothelial barrier function, and cellular proliferation.[1] The modulation of S1P1 signaling is a key therapeutic strategy for autoimmune diseases, such as multiple sclerosis. GSK2018682 is a potent agonist for the S1P1 and S1P5 receptors.[2][3] While acting as an agonist, this compound and other S1P1 modulators can also function as functional antagonists.[2][4] This occurs because sustained agonism leads to the internalization and subsequent degradation of the S1P1 receptor, ultimately reducing the number of receptors on the cell surface and diminishing the cell's responsiveness to the endogenous ligand, sphingosine-1-phosphate (S1P).[5][6] This functional antagonism is believed to be the primary mechanism behind the sequestration of lymphocytes in lymphoid organs, a key therapeutic effect of S1P1 modulators.[7][8]
Upon activation, S1P1 couples to Gαi, initiating downstream signaling cascades that include the phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/extracellular signal-regulated kinase (ERK) pathways.[9] These pathways are crucial for cell survival, proliferation, and migration. Western blot analysis is a powerful and widely used technique to investigate the activation of these signaling pathways by quantifying the phosphorylation status of key proteins, such as Akt and ERK. This application note provides a detailed protocol for using Western blotting to analyze the effects of this compound on S1P1 downstream signaling.
S1P1 Signaling Pathway and the Action of this compound
The binding of an agonist like this compound to S1P1 leads to the activation of downstream signaling cascades. A simplified representation of this process is illustrated below.
Quantitative Data Presentation
The following table summarizes representative quantitative data from a time-course experiment analyzing the phosphorylation of Akt and ERK in response to an S1P1 agonist. The data is presented as fold change in phosphorylation relative to an untreated control, as determined by densitometric analysis of Western blot bands. While this data is for the S1P1 agonist SEW2871, it is representative of the expected effects of a potent S1P1 agonist like this compound.
| Treatment Time | p-Akt (S473) Fold Change (vs. Control) | p-ERK1/2 (T202/Y204) Fold Change (vs. Control) |
| 0 min (Control) | 1.0 | 1.0 |
| 5 min | 2.5 | 3.2 |
| 15 min | 3.8 | 4.5 |
| 30 min | 2.1 | 2.8 |
| 60 min | 1.2 | 1.5 |
Experimental Protocols
Experimental Workflow
The overall workflow for the Western blot analysis is depicted in the following diagram.
Detailed Protocol
1. Cell Culture and Treatment:
-
Culture cells (e.g., HEK293 cells stably expressing S1P1, or a relevant endothelial or immune cell line) in appropriate growth medium until they reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal levels of Akt and ERK phosphorylation.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentrations of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control (DMSO) for the 0-minute time point.
2. Cell Lysis and Protein Extraction:
-
After treatment, place the culture dishes on ice and aspirate the medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (e.g., 150 µL for a 6-well plate well) containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE:
-
Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking:
-
Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
7. Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., rabbit anti-p-Akt (S473), rabbit anti-p-ERK1/2 (T202/Y204), mouse anti-total Akt, and mouse anti-total ERK) in blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
9. Detection:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
10. Data Analysis:
-
Perform densitometric analysis of the Western blot bands using image analysis software (e.g., ImageJ).
-
For each sample, normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band.
-
Express the results as a fold change relative to the vehicle-treated control.
Conclusion
This application note provides a comprehensive guide for utilizing Western blot analysis to investigate the effects of the S1P1 agonist this compound on downstream signaling pathways. By following the detailed protocol, researchers can effectively quantify the phosphorylation of key signaling molecules like Akt and ERK, providing valuable insights into the mechanism of action of this compound and other S1P1 modulators. This information is crucial for the development of novel therapeutics targeting the S1P1 receptor for the treatment of autoimmune and other diseases.
References
- 1. Sphingosine 1 phosphate receptor-1 (S1PR1) signaling protects cardiac function by inhibiting cardiomyocyte autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of S1P₁ receptor regulates PI3K/Akt/FoxO3a pathway in response to oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. S1P/S1PR1 signaling differentially regulates the allogeneic response of CD4 and CD8 T cells by modulating mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S1P1 receptor overrides regulatory T cell-mediated immune suppression through Akt-mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GSK2018682 solubility issues in aqueous solution
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to address solubility challenges with GSK2018682 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5).[1] Its primary mechanism of action involves modulating the S1P signaling pathway.[2][3] In the immune system, S1P receptors, particularly S1P1, play a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs.[2][4] By acting as a functional antagonist, this compound causes the internalization and degradation of the S1P1 receptor on lymphocytes.[1][4] This prevents the lymphocytes from leaving the lymph nodes, thereby reducing the number of circulating lymphocytes in the bloodstream.[5][6] This mechanism is the basis for its investigation in autoimmune diseases like multiple sclerosis.[1][5]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Its solubility is significantly higher in organic solvents, particularly dimethyl sulfoxide (DMSO). Quantitative solubility data is summarized in the table below.
Q3: Why does my this compound precipitate when I add it to aqueous cell culture media?
Immediate precipitation upon adding a DMSO stock solution of this compound to your aqueous cell culture medium is a common issue for hydrophobic compounds.[7] This phenomenon, often called "solvent shock" or "crashing out," occurs for several reasons:
-
Low Aqueous Solubility: this compound is inherently poorly soluble in water-based solutions like cell culture media.[8]
-
Rapid Solvent Change: When a concentrated DMSO stock is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity causes the compound to fall out of solution.[7][8]
-
Concentration Exceeds Solubility Limit: The final concentration you are trying to achieve in the media may be higher than the compound's aqueous solubility limit.[8]
-
Temperature of Media: Adding the compound stock to cold media can further decrease its solubility.[7]
Q4: My this compound solution looks fine initially, but I see a precipitate after a few hours or days in the incubator. What is happening?
Delayed precipitation can occur due to the compound's instability in the culture medium over time. Potential causes include:
-
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.[7]
-
Media Evaporation: In long-term experiments, evaporation of water from the culture vessel can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.[7][9]
-
pH and Temperature Fluctuations: Changes in the media's pH or temperature fluctuations when moving culture vessels in and out of the incubator can affect the compound's stability and solubility.[7]
Troubleshooting Guide
Issue: Immediate or delayed precipitation of this compound in aqueous media.
This guide provides a systematic approach to resolving precipitation issues.
-
Optimize Dilution Technique:
-
Pre-warm the media: Always use cell culture media pre-warmed to 37°C before adding the compound.[7][8]
-
Add dropwise while stirring: Add the DMSO stock solution slowly, drop-by-drop, to the vortexing or gently swirling media. This ensures rapid dispersal and minimizes localized high concentrations that lead to precipitation.[8]
-
-
Use an Intermediate Dilution Step (Serial Dilution):
-
Instead of adding the high-concentration DMSO stock directly to the final volume of media, create an intermediate dilution in a smaller volume of media first. Then, add this intermediate solution to the final volume.[8]
-
-
Reduce the Final Concentration:
-
The intended concentration may be too high. Perform a dose-response experiment to determine the highest soluble concentration that still provides the desired biological effect.[8]
-
-
Check Solvent Quality:
-
Ensure you are using a high-quality, anhydrous grade of DMSO to prepare your stock solution. Water contamination in the DMSO can lower the stock's stability and solubility.[10]
-
-
Maintain a Stable Culture Environment:
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | Recommended solvent for stock solutions. |
| Aqueous Solutions (e.g., PBS, Cell Culture Media) | Low solubility | Prone to precipitation. Requires careful preparation techniques. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (M.Wt: 440.88 g/mol )
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need 4.41 mg.
-
Under a chemical fume hood, carefully weigh the this compound powder and place it into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a 1 µM Aqueous Working Solution from a 10 mM DMSO Stock
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile complete cell culture medium (or desired aqueous buffer)
-
Sterile conical tubes
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.
-
Prepare an Intermediate Dilution (100 µM):
-
In a sterile tube, add 990 µL of the pre-warmed medium.
-
Add 10 µL of the 10 mM DMSO stock solution to the medium.
-
Immediately cap the tube and vortex gently to mix thoroughly. This creates a 100 µM intermediate solution with 1% DMSO.
-
-
Prepare the Final Working Solution (1 µM):
-
In a new sterile conical tube containing the final desired volume of pre-warmed media (e.g., 9.9 mL), add the appropriate volume of the 100 µM intermediate solution (e.g., 100 µL for a final volume of 10 mL).
-
While adding the intermediate solution, gently swirl or vortex the final media tube to ensure rapid and even dispersion.
-
-
Cap the tube and invert it several times to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.01%.
Visualization
Caption: this compound mechanism of action on the S1P1 receptor.
References
- 1. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sphingosine 1-Phosphate Receptor 1 as a Useful Target for Treatment of Multiple Sclerosis [mdpi.com]
- 5. Safety, pharmacokinetics, pharmacodynamics, and bioavailability of this compound, a sphingosine-1-phosphate receptor modulator, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. benchchem.com [benchchem.com]
- 11. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: GSK2018682 In Vitro Off-Target Effects
This technical support guide provides researchers, scientists, and drug development professionals with information regarding potential in vitro off-target effects of GSK2018682. The content is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1) and sphingosine-1-phosphate receptor 5 (S1P5)[1]. Its therapeutic effects are primarily mediated through its action on S1P1, which is involved in regulating lymphocyte trafficking[2].
Q2: Are there known off-target effects for this compound from clinical studies?
Clinical studies in healthy volunteers have shown that this compound can cause adverse events such as transient, non-symptomatic decreases in heart rate and blood pressure, as well as gastrointestinal issues. Additionally, a dose-dependent reduction in the absolute lymphocyte count was observed[3]. While these are considered side effects, they are mechanistically linked to the on-target activity of this compound on S1P receptors in various tissues.
Q3: Has a comprehensive in vitro off-target screening panel been published for this compound?
As of the latest available information, a detailed in vitro off-target screening profile for this compound against a broad panel of kinases, GPCRs, ion channels, and enzymes has not been made publicly available. In drug discovery, such panels are crucial for identifying potential unintended molecular interactions that could lead to adverse effects[4][5].
Q4: What are the typical in vitro assays used to determine off-target effects?
Standard in vitro safety pharmacology profiling involves screening a compound against a wide range of molecular targets to identify potential liabilities early in the drug discovery process[5][6]. These assays typically include:
-
Radioligand Binding Assays: To assess the ability of the compound to displace a known radiolabeled ligand from a panel of receptors.
-
Enzyme Inhibition Assays: To measure the effect of the compound on the activity of various enzymes, such as kinases and cytochrome P450s[6].
-
Functional Assays: To determine if the compound acts as an agonist or antagonist at various receptors by measuring downstream signaling events (e.g., calcium mobilization, cAMP production).
-
Ion Channel Patch-Clamp Assays: To evaluate the effect of the compound on the function of various ion channels.
Troubleshooting In Vitro Experiments
Q5: I am observing unexpected effects in my cell-based assay when using this compound. How can I determine if this is an off-target effect?
If you observe an unexpected phenotype in your in vitro model, consider the following troubleshooting steps:
-
Confirm On-Target Engagement: Ensure that the observed effect is not a downstream consequence of S1P1 or S1P5 activation in your specific cell type. Use a known S1P1/5 antagonist as a control to see if the effect is blocked.
-
Test in a Null Background: If available, use a cell line that does not express S1P1 or S1P5 (e.g., via CRISPR/Cas9 knockout) to see if the effect persists.
-
Consult Off-Target Databases: While specific data for this compound may be unavailable, you can search databases for off-target effects of other S1P receptor modulators with similar chemical scaffolds.
-
Perform a Mini-Screen: If resources permit, test the effect of this compound on a small, focused panel of targets that are known to be expressed in your cell line and could plausibly be responsible for the observed phenotype.
Q6: My results with this compound are not reproducible. What could be the cause?
Inconsistent results can arise from several factors:
-
Compound Stability: Ensure the compound is properly stored and handled to prevent degradation. This compound is typically stored at -20°C[1].
-
Solubility: this compound is soluble in DMSO[1]. Ensure it is fully dissolved before adding to your assay medium and that the final DMSO concentration is consistent across experiments and below the tolerance level of your cells.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling pathways can change over time in culture.
-
Assay Conditions: Minor variations in cell density, incubation times, and reagent concentrations can impact results. Standardize your protocol meticulously.
Data Presentation
Table 1: Example Off-Target Kinase Screening Data
The following table is a hypothetical representation of data from an in vitro kinase screen. Specific data for this compound is not publicly available.
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| S1P1 (On-Target) | 98% | 0.005 |
| S1P5 (On-Target) | 95% | 0.010 |
| Kinase A | 15% | > 100 |
| Kinase B | 85% | 1.5 |
| Kinase C | 5% | > 100 |
| Kinase D | 45% | 25 |
Table 2: Example Off-Target Receptor Binding Data
The following table is a hypothetical representation of data from a radioligand binding assay panel. Specific data for this compound is not publicly available.
| Receptor Target | % Displacement at 10 µM | Ki (µM) |
| S1P1 (On-Target) | 99% | 0.002 |
| S1P5 (On-Target) | 97% | 0.008 |
| Adrenergic Receptor α1 | 5% | > 100 |
| Dopamine Receptor D2 | 12% | > 100 |
| Serotonin Receptor 5-HT2A | 60% | 5.2 |
| Muscarinic Receptor M1 | 2% | > 100 |
Experimental Protocols
Protocol 1: General Kinase Off-Target Screening
This protocol describes a general method for screening a compound against a panel of kinases using a radiometric assay.
-
Prepare Kinase Reactions: In a 96-well plate, combine the kinase, its specific substrate, and a reaction buffer containing ATP and [γ-³³P]ATP.
-
Add Compound: Add this compound at various concentrations (typically in a semi-log dilution series) to the reaction wells. Include a DMSO vehicle control.
-
Incubate: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop Reaction: Stop the reaction by adding a stop buffer, typically containing a high concentration of EDTA.
-
Capture Substrate: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Wash: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: Add scintillation fluid to the wells and measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound relative to the DMSO control and determine the IC50 value.
Protocol 2: General Radioligand Binding Assay
This protocol outlines a general procedure for assessing a compound's binding to a panel of GPCRs.
-
Prepare Membranes: Use cell membranes prepared from cell lines overexpressing the receptor of interest.
-
Combine Reagents: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and the assay buffer.
-
Add Compound: Add this compound at various concentrations. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubate: Incubate the plate to allow binding to reach equilibrium.
-
Harvest: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Wash: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis: Calculate the percent displacement of the radioligand by this compound and determine the Ki value.
Visualizations
Caption: S1P1 signaling pathway activated by this compound.
Caption: Workflow for in vitro off-target screening.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety, pharmacokinetics, pharmacodynamics, and bioavailability of this compound, a sphingosine-1-phosphate receptor modulator, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. reactionbiology.com [reactionbiology.com]
Potential cytotoxicity of GSK2018682 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GSK2018682 in their experiments. The information is designed to address specific issues that may be encountered, with a focus on unexpected cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5). S1P1 receptors are widely expressed, including on endothelial cells and lymphocytes, and are involved in regulating lymphocyte egress from lymph nodes. S1P5 receptors are found on natural killer (NK) cells and in the central nervous system on oligodendrocytes.
Q2: Is this compound expected to be cytotoxic to cell lines?
Based on its known on-target activity, this compound is generally not expected to be directly cytotoxic. The S1P/S1P1 signaling pathway is predominantly associated with cell survival, proliferation, and the inhibition of apoptosis.[1][2][3][4][5] Activation of S1P1 typically engages pro-survival pathways such as the PI3K/Akt and ERK pathways.[1][2]
Q3: I am observing unexpected cytotoxicity in my cell line after treatment with this compound. What could be the cause?
Unexpected cytotoxicity could arise from several factors:
-
Off-target effects: At higher concentrations, small molecules can interact with unintended targets, which may lead to cytotoxic effects.
-
Cell line specific sensitivities: The specific genetic and proteomic makeup of a cell line could render it susceptible to S1P receptor modulation in a way that leads to cell death, although this is not the typical response.
-
Experimental artifacts: Issues with compound solubility, stability in culture media, or interactions with other media components could contribute to apparent cytotoxicity. Please refer to the troubleshooting guides below for more detailed guidance.
-
Downstream signaling complexity: While the initial S1P1 signaling is pro-survival, the downstream consequences in specific cellular contexts could be complex and potentially lead to negative effects on viability under certain conditions.
Q4: What are the known downstream signaling pathways of S1P1 activation?
Activation of S1P1, a G protein-coupled receptor (GPCR), primarily couples to the Gαi subunit. This initiates a signaling cascade that includes the activation of phosphoinositide 3-kinase (PI3K), which in turn activates Akt. Akt is a key regulator of cell survival and inhibits apoptosis. Additionally, S1P1 activation can stimulate the Ras-ERK pathway, which is involved in cell proliferation.[1][2]
Q5: Are there any reports of other S1P receptor modulators causing cytotoxicity?
While S1P receptor agonists are generally not associated with cytotoxicity, some S1P receptor antagonists have been shown to induce a pro-apoptotic signaling cascade in T cells.[6][7] This highlights the role of S1P signaling in maintaining lymphocyte survival.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
This guide provides a step-by-step approach to troubleshooting unexpected decreases in cell viability when using this compound.
| Problem ID | Issue | Possible Causes | Recommended Solutions |
| GSK-CYTO-01 | High variability in cytotoxicity between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Incomplete dissolution of this compound: Compound precipitating in the media. 3. Edge effects: Increased evaporation in the outer wells of the plate. | 1. Ensure a homogenous single-cell suspension before plating. 2. This compound is soluble in DMSO. Prepare a concentrated stock and ensure it is fully dissolved before diluting into culture medium. Vortex the stock solution before use. 3. Avoid using the outer wells of the microplate for experimental conditions; fill them with sterile PBS or media instead. |
| GSK-CYTO-02 | No clear dose-dependent cytotoxicity observed. | 1. Cell line resistance: The cell line may not be sensitive to the potential off-target effects. 2. Sub-optimal assay endpoint: The incubation time may be too short to observe a cytotoxic effect. 3. Assay interference: this compound may be interfering with the viability assay chemistry. | 1. Confirm the expression of S1P1 and S1P5 in your cell line. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. 3. Run a cell-free control with this compound to check for direct interactions with the assay reagents. Consider using an alternative viability assay that relies on a different principle (see Table 1). |
| GSK-CYTO-03 | Distinguishing between cytotoxicity and cytostatic effects. | The observed decrease in signal in a viability assay could be due to cell death (cytotoxicity) or inhibition of cell proliferation (cytostatic effect). | 1. Perform a cell count: Use a hemocytometer with trypan blue exclusion to count viable and non-viable cells at the beginning and end of the treatment period. 2. Use a specific cytotoxicity assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of membrane damage. 3. Analyze the cell cycle: Use flow cytometry to determine if this compound is causing cell cycle arrest. |
Data Presentation
Table 1: Comparison of Common Cell Viability Assays
This table provides an overview of different cell viability assays that can be used to confirm or troubleshoot cytotoxicity findings.
| Assay Type | Principle | Advantages | Potential for Interference |
| MTT/XTT/WST-1 | Measures mitochondrial reductase activity. | Well-established, cost-effective. | Can be affected by compounds that alter cellular metabolism. |
| CellTiter-Glo® | Measures intracellular ATP levels. | High sensitivity, simple protocol. | Can be affected by compounds that interfere with luciferase or ATP production. |
| LDH Release | Measures lactate dehydrogenase released from damaged cells. | Directly measures cytotoxicity. | Less sensitive for early-stage apoptosis. |
| SRB Assay | Measures total protein content. | Less prone to interference from metabolic changes. | Can be less sensitive than metabolic assays. |
| Real-Time Glo™ | Measures viability in real-time over extended periods. | Allows for kinetic analysis of cytotoxicity. | Requires a specialized plate reader. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from a concentrated stock in DMSO. The final DMSO concentration in the culture medium should be consistent across all wells and typically below 0.5%. Treat cells for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Sample Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm).
Visualizations
Signaling Pathways
Caption: S1P1 Receptor Signaling Pathway.
References
- 1. Association of Sphingosine‐1‐phosphate (S1P)/S1P Receptor‐1 Pathway with Cell Proliferation and Survival in Canine Hemangiosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. Sphingosine 1-phosphate interacts with Survivin pathway to enhance tumorigenesis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate Protects Intestinal Epithelial Cells from Apoptosis Through the Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate receptor 1 inhibition induces a pro-apoptotic signaling cascade in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: GSK2018682 and Bradycardia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding bradycardia observed during preclinical studies with GSK2018682, a selective sphingosine-1-phosphate 1 (S1P1) receptor modulator.
Troubleshooting Guide
Issue 1: Unexpectedly Severe or Prolonged Bradycardia
Potential Causes:
-
Species Sensitivity: Different animal models may exhibit varying sensitivity to S1P1 receptor agonists.
-
Dose Miscalculation: Incorrect dose preparation or administration can lead to exaggerated pharmacological effects.
-
Animal Health Status: Underlying cardiovascular conditions or stress can potentiate the bradycardic effect.
-
Anesthesia: Certain anesthetics can have cardiodepressant effects that may be additive with this compound.
Troubleshooting Steps:
-
Verify Dose: Double-check all calculations, dilutions, and the concentration of the dosing solution.
-
Review Animal Health Records: Ensure animals were healthy and free of any pre-existing cardiovascular issues before dosing.
-
Evaluate Anesthetic Protocol: If applicable, consider using an anesthetic with a minimal cardiovascular impact or switch to conscious animal monitoring via telemetry.
-
Monitor Vital Signs Continuously: Implement continuous telemetry to monitor heart rate, blood pressure, and ECG for the duration of the expected effect.
-
Consider a Dose-Response Study: If not already done, conduct a dose-ranging study to determine the optimal dose with the desired efficacy and an acceptable safety margin.
Issue 2: High Variability in Heart Rate Data Between Animals
Potential Causes:
-
Inconsistent Dosing Technique: Variations in the route or speed of administration can affect drug absorption and peak plasma concentrations.
-
Environmental Stressors: Noise, handling, and other environmental factors can influence the cardiovascular system.
-
Genetic Variability: Outbred animal stocks may have greater genetic variability, leading to more heterogeneous responses.
-
Circadian Rhythm: The timing of drug administration and data collection can influence heart rate.
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure all personnel are trained on a consistent and precise dosing technique.
-
Acclimatize Animals: Allow for a sufficient acclimatization period in the experimental environment to minimize stress.
-
Use Inbred Strains: If feasible, consider using an inbred animal strain to reduce genetic variability.
-
Control for Circadian Rhythms: Perform dosing and measurements at the same time each day.
-
Increase Sample Size: A larger number of animals per group can help to improve the statistical power to detect significant changes despite individual variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound induces bradycardia?
A1: this compound is a selective S1P1 receptor agonist. The bradycardia is induced through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels in atrial myocytes.[1][2] This leads to an increase in potassium efflux, hyperpolarization of the cell membrane, and a slowing of the heart rate.[1][2]
Q2: Is the bradycardia induced by this compound expected to be transient or sustained?
A2: In a study with healthy human volunteers, this compound induced an acute and transient decrease in heart rate.[3] This is a known class effect for S1P1 receptor modulators, with the heart rate typically returning towards baseline after the initial dose.
Q3: Are there species-specific differences in the bradycardic response to S1P1 receptor agonists?
A3: Yes, species-specific differences in S1P receptor expression and signaling can lead to variations in the cardiovascular response.[4] For example, in rodents, the S1P3 receptor has been implicated in mediating bradycardia, whereas in humans, the S1P1 receptor appears to be the primary mediator.[4] Therefore, direct extrapolation of the magnitude of bradycardia from animal models to humans should be done with caution.
Q4: What are the best practices for monitoring cardiovascular function in animal models treated with this compound?
A4: The gold standard for preclinical cardiovascular safety assessment is the use of telemetry in conscious, freely moving animals.[5][6] This allows for continuous monitoring of heart rate, blood pressure, and electrocardiogram (ECG) without the confounding effects of anesthesia or restraint.
Q5: Can the bradycardic effect of this compound be mitigated?
A5: In human studies, the extent of bradycardia following dosing with this compound was reduced when administered in a fed state.[3] Additionally, exercise was shown to increase heart rate in subjects who experienced bradycardia.[3] In a preclinical setting, a dose-escalation strategy may also help to mitigate the first-dose effect.
Data Presentation
Note: Preclinical studies specifically detailing the quantitative effects of this compound on heart rate in animal models are not publicly available. The following tables provide data from a human study with this compound and a representative preclinical study in rats using other selective S1P1 receptor agonists to illustrate the expected effects.
Table 1: Effect of Single and Repeat Doses of this compound on Heart Rate in Healthy Human Volunteers
| Dose Group | Maximum Mean Decrease from Baseline (bpm) | Time to Nadir (hours post-dose) |
| Single Dose (up to 24 mg) | Acute, transient, and non-symptomatic decreases | Not specified |
| Repeat Dose (up to 6 mg/day for 28 days) | Acute, transient, and non-symptomatic decreases | Not specified |
Source: Safety, pharmacokinetics, pharmacodynamics, and bioavailability of this compound, a sphingosine-1-phosphate receptor modulator, in healthy volunteers.[3]
Table 2: Representative Heart Rate Changes in Anesthetized Rats Following Intravenous Infusion of S1P1 Receptor Agonists
| Compound (Dose) | Maximum Decrease in Heart Rate (bpm) from Baseline |
| FTY720 (0.1 mg/kg) | ~50 |
| FTY720 (0.3 mg/kg) | ~100 |
| FTY720 (1.0 mg/kg) | ~150 |
| BAF312 (0.5 mg/kg) | ~100 |
| BAF312 (1.5 mg/kg) | ~100 |
| BAF312 (5.0 mg/kg) | ~100 |
Source: The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat.[7]
Experimental Protocols
Key Experiment: Cardiovascular Monitoring in Conscious Telemetered Rats
Objective: To continuously monitor heart rate, blood pressure, and ECG in conscious, unrestrained rats following administration of an S1P1 receptor agonist.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Telemetry Implantation:
-
Animals are anesthetized using an appropriate anesthetic (e.g., isoflurane).
-
A telemetry transmitter is surgically implanted, typically in the abdominal cavity.
-
The blood pressure catheter is inserted into the descending aorta, and ECG leads are placed subcutaneously to approximate a Lead II configuration.
-
Animals are allowed a recovery period of at least one week post-surgery.
-
-
Housing: Animals are housed individually in cages placed on top of receiver platforms that collect the telemetry signals.
-
Data Acquisition:
-
Baseline cardiovascular data is collected for at least 24 hours prior to dosing.
-
This compound or vehicle is administered via the intended clinical route (e.g., oral gavage).
-
Data is continuously recorded for a pre-determined period post-dose (e.g., 24-48 hours).
-
-
Data Analysis:
-
Heart rate, systolic, diastolic, and mean arterial pressure, and ECG intervals (e.g., PR, QRS, QT) are calculated from the raw data.
-
Data is typically averaged over set time intervals (e.g., 15-30 minutes).
-
Changes from baseline are calculated and compared between treated and control groups.
-
Visualizations
Caption: Signaling pathway of this compound-induced bradycardia.
Caption: Experimental workflow for cardiovascular assessment.
References
- 1. Cardiodynamic Interactions between Two S1P1 Receptor Modulators in an Experimental Clinical Setting: Different Pharmacokinetic Properties as an Opportunity to Mitigate First-Dose Heart Rate Effects [mdpi.com]
- 2. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics, pharmacodynamics, and bioavailability of this compound, a sphingosine-1-phosphate receptor modulator, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Implication of sphingosin-1-phosphate in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 6. criver.com [criver.com]
- 7. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat | PLOS One [journals.plos.org]
Troubleshooting inconsistent results with GSK2018682
Welcome to the technical support center for GSK2018682. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with this potent S1P1 and S1P5 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the sphingosine-1-phosphate receptors 1 and 5 (S1P1 and S1P5). Its primary mechanism of action involves binding to these receptors, which can lead to their internalization and functional antagonism. This process can modulate lymphocyte trafficking and other cellular responses.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO up to 100 mM. It is recommended to store the compound at -20°C. For experimental use, prepare fresh dilutions from a stock solution to minimize degradation.
Q3: Are there any known off-target effects of this compound?
While specific off-target screening data for this compound is not publicly available, it is a common practice in drug discovery to profile compounds against a panel of kinases and other receptors to assess selectivity.[2][3] Inconsistent results in your experiments could potentially be due to interactions with other cellular targets. If you suspect off-target effects, consider using a structurally different S1P1/S1P5 agonist as a control.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Dose-Response Curves
High variability between replicate wells or experiments is a common issue. Several factors can contribute to this problem.
Possible Causes and Solutions:
-
Compound Stability in Media: The stability of this compound in aqueous solutions, especially in complex cell culture media, can be a source of variability.
-
Cell Health and Passage Number: Inconsistent cell health, high passage numbers, or variability in cell density at the time of treatment can significantly impact the cellular response.
-
Recommendation: Use cells with a consistent and low passage number. Ensure even cell seeding and monitor cell viability throughout the experiment.
-
-
Assay-Specific Variability: Cell-based functional assays inherently have higher variability compared to biochemical assays.[6][7][8]
-
Recommendation: Increase the number of replicates and include appropriate positive and negative controls in every experiment to assess assay performance.
-
Issue 2: Decreased or Loss of Agonist Response (Tachyphylaxis)
A diminishing response to this compound upon repeated or prolonged exposure is a known phenomenon for S1P receptor agonists.
Possible Causes and Solutions:
-
Receptor Desensitization and Internalization: Continuous stimulation of S1P receptors by an agonist like this compound leads to their phosphorylation, internalization, and eventual degradation. This reduces the number of receptors on the cell surface available for signaling, leading to a weaker response over time.
-
Recommendation: For acute response assays, keep incubation times with this compound as short as possible. For longer-term experiments, be aware of this phenomenon and consider its impact on your results. A time-course experiment can help determine the optimal window for measuring the desired effect before significant desensitization occurs.
-
Issue 3: Unexpected or Contradictory Cellular Effects
Observing cellular effects that are not consistent with the known S1P1/S1P5 signaling pathway can be perplexing.
Possible Causes and Solutions:
-
Expression of Other S1P Receptor Subtypes: The cell line you are using may express other S1P receptor subtypes (S1P2, S1P3, S1P4) that can be activated by endogenous S1P or, to a lesser extent, by this compound, leading to different downstream signaling events.[9]
-
Recommendation: Characterize the S1P receptor expression profile of your cell line using techniques like qPCR or western blotting.
-
-
Off-Target Effects: As mentioned in the FAQs, off-target interactions can lead to unexpected phenotypes.
Experimental Protocols
S1P1 Receptor Internalization Assay
This is a common functional assay to assess the activity of S1P receptor agonists.
Methodology:
-
Cell Culture: Use a cell line stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-eGFP).[10]
-
Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: Before the assay, wash the cells and incubate them in a serum-free or low-serum medium for at least 2 hours to minimize the presence of endogenous S1P.
-
Compound Treatment: Add this compound at various concentrations to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., S1P).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour) to allow for receptor internalization.
-
Fixation and Staining: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and stain the nuclei with a fluorescent dye (e.g., Hoechst).
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify the internalization of the fluorescently tagged S1P1 receptor.
Quantitative Data Summary:
| Parameter | Recommended Range/Value |
| Cell Line | U2OS or CHO cells stably expressing S1P1-eGFP |
| Seeding Density | 8,000 - 10,000 cells/well (96-well plate) |
| Serum Starvation | 2 hours in serum-free medium |
| This compound Concentration | 0.1 nM - 10 µM (example range) |
| Incubation Time | 1 hour at 37°C |
| Fixation | 4% Paraformaldehyde for 20 minutes |
Note: These are general guidelines. Optimal conditions should be determined for your specific cell line and experimental setup.
Visualizations
Signaling Pathway of S1P1 Receptor Agonism
Caption: S1P1 receptor signaling pathway upon activation by this compound.
Experimental Workflow for a Cell-Based Functional Assay
Caption: General workflow for a cell-based assay with this compound.
References
- 1. What are S1PR1 agonists and how do they work? [synapse.patsnap.com]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefuroxime hydrolysis kinetics and stability predictions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potency Assay Variability Estimation in Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
GSK2018682 stability in cell culture media
Technical Support Center: GSK2018682
This technical support center provides guidance on the stability of this compound in cell culture media for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO up to 100 mM.[1] For long-term storage, the solid compound should be stored at -20°C.[1] It is recommended to prepare high-concentration stock solutions in DMSO, aliquot them into single-use vials to minimize freeze-thaw cycles, and store them at -20°C or -80°C.
Q2: How stable is this compound in aqueous solutions and cell culture media?
A2: While specific stability data for this compound in various cell culture media is not extensively published, the stability of a small molecule in aqueous solution is influenced by factors such as pH, temperature, and the presence of media components.[2] It is crucial to experimentally determine the stability of this compound in your specific cell culture medium and under your experimental conditions.
Q3: What factors in cell culture media can affect the stability of this compound?
A3: Several components in cell culture media can potentially affect the stability of a small molecule like this compound. These include:
-
pH: The pH of the medium can influence hydrolysis rates.
-
Serum Components: Enzymes present in fetal bovine serum (FBS) can metabolize the compound. Conversely, binding to serum proteins like albumin can sometimes stabilize a compound.
-
Media Components: Reactive components such as certain amino acids or vitamins could potentially interact with the compound.[2]
-
Light and Temperature: Exposure to light and elevated temperatures (like 37°C in an incubator) can accelerate degradation.
Q4: How often should the cell culture medium containing this compound be replaced in long-term experiments?
A4: The frequency of media replacement will depend on the stability of this compound under your specific experimental conditions. If the compound is found to degrade significantly over 24-48 hours, more frequent media changes may be necessary to maintain a consistent concentration. A stability study is recommended to determine the degradation kinetics.
Troubleshooting Guide
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing a lower-than-expected biological effect of this compound in my cell-based assay? | 1. Degradation of the compound: this compound may be unstable in your cell culture medium at 37°C.2. Adsorption to plasticware: The compound may be binding to the surface of your culture plates or tubes.3. Cellular metabolism: The cells may be metabolizing the compound. | 1. Perform a stability study to determine the half-life of this compound in your medium. Consider more frequent media changes if degradation is rapid.2. Use low-protein-binding plasticware. Include a control group without cells to assess non-specific binding.3. Analyze cell lysates and culture supernatant to look for metabolites using techniques like LC-MS. |
| I am seeing high variability in my experimental results between replicates. | 1. Inconsistent compound concentration: This could be due to incomplete solubilization of the stock solution or degradation during the experiment.2. Inconsistent sample handling: Variations in incubation times or sample processing can introduce variability. | 1. Ensure the DMSO stock solution is fully dissolved before diluting into the media. Prepare fresh working solutions for each experiment.2. Adhere strictly to a standardized protocol for all replicates, including consistent timing for media changes and sample collection. |
| My compound appears to be precipitating in the cell culture medium. | 1. Low aqueous solubility: The final concentration of this compound may exceed its solubility limit in the aqueous medium.2. High DMSO concentration: The final concentration of DMSO in the medium may be too high, causing the compound to precipitate when diluted. | 1. Visually inspect the medium for any precipitate after adding the compound. If precipitation is observed, consider lowering the final concentration.2. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) and consistent across all conditions. |
Hypothetical Stability Data of this compound
The following table presents hypothetical stability data for this compound in two common cell culture media at 37°C. This data is for illustrative purposes and should be experimentally verified.
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100% | 100% |
| 2 | 98% | 97% |
| 8 | 92% | 90% |
| 24 | 85% | 82% |
| 48 | 75% | 70% |
| 72 | 65% | 60% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% FBS
-
Sterile, low-protein-binding microcentrifuge tubes or 24-well plates
-
HPLC or LC-MS/MS system
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed cell culture medium (with and without 10% FBS) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.5%.
-
Incubation:
-
Dispense 1 mL of the working solution into triplicate wells of a 24-well plate for each condition.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each well.
-
The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Use a suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Monitor the parent ion and a specific fragment ion for this compound.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage remaining by normalizing the peak area at each time point to the average peak area at time 0.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified S1P signaling pathway activated by this compound.
References
How to minimize GSK2018682 precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with GSK2018682, a selective sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective agonist for the sphingosine-1-phosphate receptors 1 and 5 (S1P1 and S1P5).[1] These receptors are G protein-coupled receptors (GPCRs) involved in a variety of cellular processes.[2][3] Activation of S1P1 and S1P5 by this compound primarily signals through Gi/o proteins, leading to the inhibition of adenylyl cyclase and the activation of downstream pathways such as PI3K/Akt and ERK.[1][3][4] This signaling plays a crucial role in regulating immune cell trafficking, particularly the egress of lymphocytes from lymph nodes.[5][6]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][7] It is recommended to use anhydrous, high-purity DMSO to prepare stock solutions.[7][8] The presence of water in DMSO can reduce the solubility of compounds and promote precipitation.[8]
Q3: How should I store this compound stock solutions?
For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[7][9] For short-term storage (days to weeks), 0-4°C is acceptable.[7] To minimize degradation and precipitation due to repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.[10]
Troubleshooting Guide: Minimizing this compound Precipitation
Precipitation of this compound in stock solutions can be a common issue. This guide provides a systematic approach to troubleshooting and preventing this problem.
Issue 1: this compound powder does not fully dissolve in DMSO.
-
Potential Cause: The concentration of the solution may exceed the solubility limit of this compound in DMSO.
-
Recommended Solution:
-
Verify Concentration: Ensure you are not exceeding the known solubility of this compound in DMSO (up to 100 mM).[1]
-
Gentle Heating: Warm the solution in a 37°C water bath for 5-10 minutes.[7][11]
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes to aid dissolution.[7]
-
Vortexing: Vortex the solution vigorously for 1-2 minutes.[7]
-
Use Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous, high-purity DMSO.[7][8]
-
Issue 2: The this compound stock solution appears cloudy or has visible precipitate after storage.
-
Potential Cause: The compound may have precipitated out of solution due to temperature fluctuations or absorption of moisture.
-
Recommended Solution:
-
Re-dissolve: Warm the vial to 37°C and vortex or sonicate as described above to try and re-dissolve the precipitate.[11]
-
Proper Storage: For long-term stability, aliquot the stock solution into smaller, single-use volumes and store at -80°C to minimize freeze-thaw cycles.[9][10]
-
Use Anhydrous Solvent: Ensure the vial is tightly sealed to prevent the absorption of atmospheric moisture.[10]
-
Issue 3: Precipitation occurs when diluting the DMSO stock solution into an aqueous medium (e.g., cell culture media, PBS).
-
Potential Cause: This is a common phenomenon known as "crashing out," where the compound is not soluble in the aqueous environment once the DMSO is diluted.[12]
-
Recommended Solution:
-
Serial Dilutions in DMSO: Before diluting into your aqueous buffer, perform serial dilutions of your concentrated DMSO stock in DMSO to a lower concentration.[8]
-
Gradual Dilution: Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing.[12]
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible (typically ≤ 0.5%) to avoid cell toxicity, while ensuring it is sufficient to maintain solubility.[9][12]
-
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 440.88 g/mol | [1][7] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Long-Term Storage | -20°C or -80°C | [7][9] |
| Short-Term Storage | 0 - 4°C (days to weeks) | [7] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The formula is: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Dissolve: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mix: Vortex the solution vigorously for 1-2 minutes.
-
Aid Dissolution (if necessary): If the compound is not fully dissolved, use one or a combination of the following methods:
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials. For long-term storage, store at -20°C or -80°C.[7][9][10]
Visualizations
Caption: Signaling pathway of this compound via S1P1 and S1P5 receptors.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling through the S1P−S1PR Axis in the Gut, the Immune and the Central Nervous System in Multiple Sclerosis: Implication for Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: GSK2018682 and Sphingosine-1-Phosphate (S1P) Receptor Modulators in Preclinical Research
Disclaimer: Publicly available preclinical safety and toxicology data specifically for GSK2018682 are limited. This guide provides information based on the known preclinical adverse effect profile of the broader class of Sphingosine-1-Phosphate (S1P) receptor modulators, to which this compound, a selective S1P1 and S1P5 agonist, belongs. The information is intended for researchers, scientists, and drug development professionals and should be used as a general guidance. For specific preclinical safety data on this compound, it is recommended to consult the manufacturer or regulatory filings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other S1P receptor modulators?
A1: this compound is a selective agonist for the sphingosine-1-phosphate receptors 1 and 5 (S1P1 and S1P5). The primary therapeutic mechanism of action for S1P1 receptor modulators involves their ability to cause the internalization and degradation of S1P1 receptors on lymphocytes. This process prevents lymphocytes from exiting secondary lymphoid organs, leading to a reversible reduction in the number of circulating lymphocytes in the peripheral blood.[1][2] This sequestration of lymphocytes is the basis for the immunomodulatory effects of this drug class.
Q2: What are the most common adverse effects observed in preclinical studies of S1P receptor modulators?
A2: Based on preclinical studies of various S1P receptor modulators, the most consistently observed adverse effects are related to their mechanism of action and receptor expression patterns. These include:
-
Pharmacodynamic Effects on Lymphocytes: A dose-dependent reduction in peripheral blood lymphocyte counts is a hallmark of this class.[1][3]
-
Cardiovascular Effects: Transient bradycardia (a decrease in heart rate) is a common finding, particularly upon the first dose.[4][5] Changes in blood pressure have also been noted. These effects are primarily attributed to the activation of S1P1 receptors on atrial myocytes.[4][6]
-
Potential for Pro-convulsive Activity: One preclinical study on a benzofuran derivative, a potent S1P1 agonist, revealed pro-convulsive activity at high doses in GLP toxicology studies. While this compound was not explicitly identified as this compound, it highlights a potential central nervous system liability for this class of molecules.
Q3: We are observing a significant drop in lymphocyte counts in our animal model after administering an S1P receptor modulator. Is this expected?
A3: Yes, a significant and dose-dependent reduction in peripheral lymphocyte count is the expected pharmacodynamic effect of an S1P1 receptor modulator.[1][3] This effect confirms that the compound is engaging its target and exerting its mechanism of action. The nadir (lowest point) of the lymphocyte count and the time to recovery will depend on the specific compound, its dose, and its pharmacokinetic profile.
Troubleshooting Guides
Issue: Unexpected Cardiovascular Findings in Telemetered Animals
Symptom: You observe a transient but significant drop in heart rate (bradycardia) and/or blood pressure in telemetered animals shortly after the first dose of an S1P receptor modulator.
Possible Cause: This is a known on-target effect of S1P1 receptor agonists. The activation of S1P1 receptors on cardiac myocytes can lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, resulting in hyperpolarization and a decreased heart rate.[6]
Troubleshooting Steps:
-
Confirm First-Dose Phenomenon: Analyze the data to determine if the effect is most pronounced after the initial dose and attenuates with subsequent dosing. This is a typical characteristic of S1P modulator-induced bradycardia.
-
Dose-Response Relationship: Evaluate if the magnitude of the cardiovascular effect is dose-dependent. This can help in establishing a no-observed-adverse-effect-level (NOAEL).
-
Titration Strategy: In subsequent studies, consider implementing a dose-titration regimen, where the dose is gradually increased. This can mitigate the acute cardiovascular effects.
-
Species-Specific Differences: Be aware that the cardiovascular response can vary between species. Rodent models may exhibit different cardiovascular liabilities compared to larger animals like dogs or non-human primates.[4]
Issue: Inconsistent Lymphocyte Enumeration Results
Symptom: You are observing high variability in peripheral lymphocyte counts between animals in the same dose group or inconsistent results across different experimental days.
Possible Causes:
-
Sample Handling and Stability: The stability of blood samples for flow cytometric analysis can be a critical factor. Delays in processing or improper storage can lead to cell degradation and inaccurate counts.
-
Flow Cytometry Gating Strategy: An inconsistent or poorly defined gating strategy for identifying lymphocyte populations can introduce significant variability.
-
Reagent Quality and Titration: Variations in antibody-fluorochrome conjugate quality or improper titration can lead to inconsistent staining and enumeration.
Troubleshooting Steps:
-
Standardize Sample Processing: Establish a strict and consistent protocol for blood collection, handling, and storage. If samples cannot be processed immediately, validate the stability of lymphocyte populations under the chosen storage conditions (e.g., temperature, duration).
-
Optimize Gating Strategy: Develop a robust and standardized gating strategy for lymphocyte identification based on forward and side scatter properties, followed by specific cell surface marker expression (e.g., CD3, CD4, CD8 for T-cells; CD19 or B220 for B-cells).
-
Validate Reagents: Ensure all antibody lots are titrated and validated for optimal performance. Include quality control samples in each run to monitor for shifts in staining intensity or compensation.
-
Consider Absolute Counting Beads: For more accurate absolute cell counts, incorporate counting beads into your flow cytometry protocol. This method is often more reliable than dual-platform methods that combine flow cytometry percentages with hematology analyzer counts.
Data Presentation
Table 1: Summary of Common Preclinical and Clinical Adverse Effects of S1P Receptor Modulators
| Adverse Effect Category | Specific Finding | Species/System | Reference |
| Pharmacodynamic | Dose-dependent reduction in peripheral blood lymphocytes | Preclinical (various species) & Clinical | [1][3][7] |
| Cardiovascular | Transient bradycardia (first-dose effect) | Preclinical (various species) & Clinical | [4][5][7] |
| Acute, transient decrease in blood pressure | Clinical | [7] | |
| Atrioventricular (AV) block | Clinical | [7][8] | |
| Gastrointestinal | Higher incidence of GI adverse events compared to placebo | Clinical | [7] |
| Central Nervous System | Pro-convulsive activity (at high doses of a preclinical compound) | Preclinical (Rat) |
Experimental Protocols
General Protocol for Preclinical Cardiovascular Safety Assessment in Telemetered Non-Rodents (e.g., Dogs, Non-Human Primates)
-
Animal Model: Purpose-bred non-rodents (e.g., Beagle dogs) surgically implanted with telemetry devices for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.
-
Acclimatization: Animals are acclimatized to the study environment and procedures to minimize stress-related physiological changes.
-
Dosing: The test article (e.g., an S1P receptor modulator) is administered, typically via oral gavage, at escalating doses. A vehicle control group is included.
-
Data Collection: Continuous telemetric data is collected at baseline (pre-dose) and for a specified period post-dose (e.g., 24-48 hours). Key parameters include heart rate, systolic and diastolic blood pressure, and ECG intervals (PR, QRS, QT).
-
Data Analysis: Post-dose data is compared to baseline and vehicle control data. Changes in cardiovascular parameters are evaluated for magnitude, duration, and dose-dependency. ECG waveforms are analyzed for any proarrhythmic signals.
General Protocol for Peripheral Blood Lymphocyte Enumeration by Flow Cytometry
-
Sample Collection: Whole blood is collected from the study animals at predetermined time points (e.g., pre-dose, and various time points post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Antibody Staining: An aliquot of whole blood is incubated with a cocktail of fluorescently-labeled monoclonal antibodies specific for lymphocyte surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19).
-
Red Blood Cell Lysis: Red blood cells are lysed using a commercial lysing solution, leaving the leukocyte population intact.
-
Flow Cytometric Acquisition: Samples are acquired on a calibrated flow cytometer. Data is collected for a sufficient number of events to ensure statistical significance, especially for rare cell populations.
-
Data Analysis: Using flow cytometry analysis software, lymphocytes are first identified based on their forward and side scatter characteristics. Subsequently, specific lymphocyte subsets (e.g., CD4+ T-cells, CD8+ T-cells, B-cells) are enumerated based on their expression of the targeted surface markers. Absolute counts can be determined using counting beads or a dual-platform method.
Visualizations
Caption: S1P1 receptor agonist mechanism of action leading to lymphocyte sequestration.
Caption: General workflow for preclinical safety assessment of a small molecule.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single‐dose of LC51‐0255, a selective S1P1 receptor modulator, showed dose‐dependent and reversible reduction of absolute lymphocyte count in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, pharmacokinetics, pharmacodynamics, and bioavailability of this compound, a sphingosine-1-phosphate receptor modulator, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating cardiovascular side effects of GSK2018682
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the cardiovascular side effects of GSK2018682, a potent S1P1 and S1P5 receptor agonist.[1][2] The information is presented in a question-and-answer format with troubleshooting guides, detailed experimental protocols, and data summaries to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known cardiovascular side effects of this compound?
A1: this compound, like other sphingosine-1-phosphate receptor (S1PR) modulators, can induce cardiovascular side effects.[3] A clinical study in healthy volunteers demonstrated that this compound can cause acute and transient decreases in heart rate (bradycardia) and blood pressure.[4] While these effects were generally non-symptomatic in the study, there was a higher incidence of cardiovascular adverse events compared to placebo.[4] The broader class of S1PR modulators is associated with an increased risk of bradyarrhythmia and hypertension.[5]
Q2: What is the underlying mechanism of this compound-induced bradycardia?
A2: The bradycardia observed with S1PR modulators is believed to be a result of a transient vagomimetic effect on cardiac cells upon treatment initiation.[6] this compound, acting as an S1P1 agonist, activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels in atrial cardiomyocytes. This leads to potassium ion efflux, hyperpolarization of the cell membrane, and a subsequent decrease in heart rate.[6] This effect is transient due to the internalization and downregulation of the S1P1 receptor following agonist binding.[6]
Q3: Are there any known strategies to mitigate the cardiovascular side effects of this compound?
A3: Yes, preliminary clinical data suggests two potential strategies to mitigate the bradycardic effects of this compound:
-
Administration with food: Dosing of this compound in a fed state has been shown to reduce the extent of bradycardia.[4]
-
Physical exercise: Exercise can induce a robust increase in heart rate in individuals who have experienced bradycardia following this compound administration, suggesting a physiological method to counteract the heart rate reduction.[4]
Q4: How should I monitor for cardiovascular side effects in my preclinical experiments?
A4: Continuous cardiovascular monitoring is crucial, especially during the initial phase of this compound administration. Key parameters to monitor include:
-
Heart Rate: Use telemetry or other continuous monitoring methods to track changes in heart rate, particularly within the first 6 hours post-dose, which is when the maximum effect is often observed for S1PR modulators.[6]
-
Blood Pressure: Monitor both systolic and diastolic blood pressure.
-
Electrocardiogram (ECG): Analyze ECG recordings for any signs of atrioventricular (AV) block or other arrhythmias.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant Bradycardia Observed | On-target S1P1 receptor agonism in the heart. | 1. Confirm the dose and concentration of this compound. 2. Consider co-administration with food in your experimental protocol. 3. If applicable to your model, investigate the effect of a standardized exercise protocol. 4. For in-vitro models, ensure appropriate cell types and assay conditions. |
| Variable Cardiovascular Response | Differences in subject physiology, fed/fasted state, or experimental conditions. | 1. Standardize the fed/fasted state of your animal models prior to dosing. 2. Ensure consistent timing of all experimental procedures. 3. Increase the sample size to account for inter-individual variability. |
| Hypertension Observed with Chronic Dosing | Potential long-term effect of S1PR modulation. | 1. Implement a long-term blood pressure monitoring plan in your study design. 2. Investigate potential mechanisms, such as changes in vascular tone or autonomic regulation. |
Data Presentation
Table 1: Summary of Potential Cardiovascular Effects of this compound and Mitigation Strategies
| Parameter | Effect of this compound | Mitigation Strategy | Expected Outcome of Mitigation |
| Heart Rate | Acute, transient decrease[4] | Administration with food[4] | Reduction in the extent of bradycardia[4] |
| Physical Exercise[4] | Robust increase in heart rate[4] | ||
| Blood Pressure | Acute, transient decrease[4] | Not explicitly studied. | Further investigation is required. |
Experimental Protocols
Protocol 1: Assessing the Impact of Food on this compound-Induced Bradycardia in a Rodent Model
-
Animal Model: Male Wistar rats (n=8 per group) equipped with telemetry transmitters for continuous monitoring of heart rate and blood pressure.
-
Acclimatization: Allow animals to acclimatize for at least 7 days before the study.
-
Grouping:
-
Group 1: Vehicle control (fasted)
-
Group 2: this compound (fasted)
-
Group 3: this compound (fed)
-
-
Fasting/Feeding:
-
Fasted groups: Fast animals overnight (approximately 16 hours) with free access to water.
-
Fed group: Provide standard chow ad libitum. For a standardized approach, provide a high-fat meal 30 minutes prior to dosing.
-
-
Dosing: Administer this compound or vehicle via oral gavage at the desired dose.
-
Monitoring: Continuously record heart rate, blood pressure, and ECG for at least 24 hours post-dose.
-
Data Analysis: Compare the nadir heart rate and the time to nadir between the fasted and fed this compound groups.
Protocol 2: Evaluating the Effect of Exercise on Reversing this compound-Induced Bradycardia
-
Animal Model: As described in Protocol 1.
-
Procedure:
-
Administer this compound to fasted animals.
-
Monitor heart rate until significant bradycardia is observed (e.g., >20% decrease from baseline).
-
Once bradycardia is established, subject the animals to a standardized exercise protocol (e.g., treadmill running at a moderate speed for 15 minutes).
-
-
Monitoring: Continuously record heart rate during and after the exercise period.
-
Data Analysis: Quantify the increase in heart rate from the bradycardic state in response to exercise.
Visualizations
References
- 1. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Risk for Cardiovascular Adverse Events Associated With Sphingosine-1-Phosphate Receptor Modulators in Patients With Multiple Sclerosis: Insights From a Pooled Analysis of 15 Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics, pharmacodynamics, and bioavailability of this compound, a sphingosine-1-phosphate receptor modulator, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Risk for Cardiovascular Adverse Events Associated With Sphingosine-1-Phosphate Receptor Modulators in Patients With Multiple Sclerosis: Insights From a Pooled Analysis of 15 Randomised Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Guide: GSK2018682 versus Fingolimod in Multiple Sclerosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of GSK2018682 and fingolimod, two sphingosine-1-phosphate (S1P) receptor modulators investigated for the treatment of multiple sclerosis (MS). While direct, publicly available preclinical studies comparing the efficacy of this compound and fingolimod in animal models of MS are limited, this guide synthesizes the available information on their mechanism of action, receptor selectivity, and typical experimental protocols used to evaluate such compounds.
Executive Summary
Fingolimod (FTY720), a non-selective S1P receptor modulator, is an approved oral therapy for relapsing forms of multiple sclerosis. Its mechanism of action involves the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS). This compound is a more selective S1P receptor modulator, primarily targeting S1P receptor subtype 1 (S1P1) and subtype 5 (S1P5). This increased selectivity is hypothesized to offer a better safety profile while maintaining therapeutic efficacy. A review of S1P receptor modulators has suggested that this compound and fingolimod exhibited similar efficacy in a mouse model of experimental autoimmune encephalomyelitis (EAE), a common model for MS. However, the primary data for this comparison is not publicly available.
Mechanism of Action and Receptor Selectivity
Both fingolimod and this compound are prodrugs that are phosphorylated in vivo to their active forms. These active metabolites then act as functional antagonists of S1P receptors.
Fingolimod: Fingolimod-phosphate is an agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5. Its therapeutic effect in MS is primarily attributed to its action on S1P1 on lymphocytes. Binding of fingolimod-phosphate to S1P1 leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient that guides their egress from lymph nodes. This results in a reversible sequestration of lymphocytes, reducing the inflammatory autoimmune response in the CNS.[1]
This compound: this compound is a more selective agonist for S1P1 and S1P5.[2][3] By selectively targeting S1P1, this compound is expected to achieve the same lymphocyte sequestration effect as fingolimod. The activity at S1P5, which is also expressed on various cells within the CNS, may contribute to its overall therapeutic effect. The increased selectivity for S1P1 and avoidance of S1P3 is anticipated to reduce the risk of certain side effects associated with fingolimod, such as bradycardia.
Signaling Pathway
Caption: Mechanism of S1P receptor modulator action on lymphocyte trafficking.
Preclinical Efficacy in EAE Models
As direct comparative data is not available, this section outlines the typical findings for fingolimod in EAE models, which, according to a review, are expected to be similar for this compound.
Fingolimod in EAE Models: A Summary of Expected Outcomes
Numerous studies have demonstrated the efficacy of fingolimod in various EAE models. Prophylactic and therapeutic administration of fingolimod has been shown to:
-
Reduce Clinical Severity: Significantly lower the clinical scores of EAE, which measure the degree of paralysis.[3][4][5]
-
Delay Disease Onset: Delay the appearance of clinical signs when administered prophylactically.
-
Decrease CNS Inflammation: Reduce the infiltration of inflammatory cells, including T cells and macrophages, into the brain and spinal cord.
-
Limit Demyelination: Attenuate the loss of myelin, the protective sheath around nerve fibers.
-
Reduce Axonal Damage: Preserve the integrity of nerve axons.
| Parameter | Fingolimod Treatment in EAE Models |
| Clinical Score | Significant reduction compared to vehicle-treated animals[3][4] |
| Disease Onset | Delayed in prophylactic treatment paradigms |
| CNS Infiltration | Reduced infiltration of lymphocytes and macrophages |
| Demyelination | Decreased demyelination in the spinal cord and brain |
| Axonal Loss | Preservation of axons |
Note: This table summarizes typical findings for fingolimod. A review suggests similar efficacy for this compound, but primary data is not publicly available.
Experimental Protocols
Below is a detailed, representative experimental protocol for evaluating a compound like fingolimod in a murine EAE model. A similar protocol would be expected for the evaluation of this compound.
Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment
1. Animals: Female C57BL/6 mice, 8-12 weeks old, are typically used.
2. EAE Induction:
-
Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
On the day of immunization (day 0) and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.[4]
3. Treatment Administration:
-
Prophylactic Treatment: The test compound (e.g., fingolimod or this compound) or vehicle is administered orally, starting from the day of immunization or a few days post-immunization.
-
Therapeutic Treatment: The test compound or vehicle is administered orally, beginning at the onset of clinical signs (typically around day 10-14 post-immunization).[4]
4. Clinical Scoring:
-
Mice are monitored daily for clinical signs of EAE, and a clinical score is assigned based on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state or death[4]
-
5. Histological Analysis:
-
At the end of the study, mice are euthanized, and the brain and spinal cord are collected.
-
Tissues are processed for histological analysis to assess:
-
Inflammatory Infiltration: Using Hematoxylin and Eosin (H&E) staining.
-
Demyelination: Using Luxol Fast Blue (LFB) staining.
-
Axonal Damage: Using silver stain or immunohistochemistry for markers like neurofilament.
-
6. Immunohistochemistry and Flow Cytometry:
-
Immunohistochemical staining can be used to identify specific immune cell types (e.g., T cells, macrophages) in the CNS.
-
Flow cytometry can be used to quantify lymphocyte populations in the blood, lymph nodes, and spleen to confirm the mechanism of action (lymphocyte sequestration).
Experimental Workflow
Caption: A typical experimental workflow for evaluating therapeutics in an EAE model.
Conclusion
Both this compound and fingolimod are S1P receptor modulators with proven efficacy in preclinical models of multiple sclerosis. The primary distinction between the two lies in their receptor selectivity, with this compound offering a more targeted approach by focusing on S1P1 and S1P5. This selectivity is aimed at improving the safety profile of this class of drugs. While a direct, quantitative comparison of their efficacy in MS models from primary literature is not currently available, the existing information suggests that this compound likely possesses a similar therapeutic potential to fingolimod in reducing neuroinflammation and demyelination. Further publication of preclinical and clinical data on this compound will be necessary to fully elucidate its comparative efficacy and safety profile.
References
- 1. Frontiers | TnP Peptide Suppresses Experimental Autoimmune Encephalomyelitis (EAE) in a Preclinical Mouse Model [frontiersin.org]
- 2. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 3. cms.transpharmation.com [cms.transpharmation.com]
- 4. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide: GSK2018682 and Ozanimod as S1P Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sphingosine-1-phosphate (S1P) receptor modulators GSK2018682 and ozanimod. The information is compiled from available preclinical and clinical data to assist researchers in understanding the pharmacological profiles of these two compounds.
Introduction to S1P Receptor Modulation
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular processes, including lymphocyte trafficking, by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. Modulation of these receptors, particularly S1P1, has emerged as a successful therapeutic strategy for autoimmune diseases like multiple sclerosis. By acting as functional antagonists, S1P receptor modulators cause the internalization of S1P1 on lymphocytes, which sequesters them in lymph nodes and prevents their migration to sites of inflammation.[1]
Ozanimod is an S1P receptor modulator that has received regulatory approval for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis.[2][3] this compound is another S1P receptor modulator that was under development. This guide will compare the available data on these two molecules.
Mechanism of Action
Both this compound and ozanimod are agonists of the S1P1 and S1P5 receptors.[4][5] Their therapeutic effects are primarily attributed to their functional antagonism of the S1P1 receptor on lymphocytes. Upon binding, they induce the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.[5][6] This leads to a reduction in circulating lymphocytes, thereby limiting the inflammatory response in autoimmune diseases.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and ozanimod, providing a comparison of their receptor binding affinities and functional potencies.
Table 1: S1P Receptor Binding Affinities (Ki, nM)
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ozanimod | 0.34 ± 0.04 | >10,000 | >10,000 | >10,000 | 5.8 ± 0.6 |
Data for ozanimod from a competitive radioligand binding assay using [3H]-ozanimod.[7]
Table 2: S1P Receptor Functional Potency (EC50, nM)
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| This compound | 20 (pEC50 = 7.7) | >10,000 | >10,000 | >10,000 | 63 (pEC50 = 7.2) |
| Ozanimod | 0.19 ± 0.02 | >10,000 | >10,000 | >10,000 | 2.1 ± 0.2 |
pEC50 is the negative logarithm of the EC50 value. Data for this compound from an unspecified agonist activity assay.[4] Data for ozanimod from a GTPγS binding assay.[7]
Pharmacokinetics
A Phase 1 study in healthy volunteers provided the following pharmacokinetic parameters for this compound after single and repeat oral doses.
Table 3: Pharmacokinetic Properties
| Parameter | This compound | Ozanimod |
| Half-life (t1/2) | 44.9 - 63.3 hours | ~19-21 hours |
| Time to max concentration (Tmax) | Not specified | ~8-12 hours |
Data for this compound from a study in healthy volunteers.[8] Data for ozanimod from clinical trial data.[9]
Pharmacodynamics
In a Phase 1 study, this compound demonstrated a dose-dependent reduction in absolute lymphocyte count (ALC) in healthy volunteers, with a nadir of over 70% reduction from baseline.[8] This is consistent with the mechanism of action of S1P1 receptor modulators. Ozanimod also produces a dose-dependent reduction in peripheral lymphocyte count.[6]
Development Status
While ozanimod has been successfully developed and approved for clinical use, the development of this compound appears to have been discontinued. A Phase 1 clinical trial for relapsing-remitting multiple sclerosis was completed in 2011, but there is no evidence of further clinical development in publicly available records.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Radioligand Displacement Assay for S1P1 Receptor
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Protocol Steps:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor. Cells are harvested, homogenized, and centrifuged to isolate the cell membranes, which are then resuspended in an appropriate assay buffer.[11]
-
Assay Setup: The assay is typically performed in a 96-well plate format. A fixed concentration of a radiolabeled S1P1 ligand (e.g., [3H]-ozanimod) is added to each well along with varying concentrations of the unlabeled test compound.[7]
-
Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand while the unbound radioligand passes through.[12]
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[13]
GTPγS Binding Assay for S1P1 Receptor Functional Activity
This functional assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.
Protocol Steps:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells overexpressing the S1P1 receptor.[14]
-
Assay Reaction: The cell membranes are incubated with a reaction mixture containing guanosine diphosphate (GDP) and the non-hydrolyzable GTP analog, [35S]GTPγS.[15]
-
Agonist Stimulation: Varying concentrations of the test agonist (e.g., this compound or ozanimod) are added to the reaction. Agonist binding to the S1P1 receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit of the coupled G protein.[14]
-
Termination and Separation: The reaction is stopped, and the membrane-bound [35S]GTPγS is separated from the free [35S]GTPγS by vacuum filtration.[15]
-
Detection and Analysis: The amount of radioactivity on the filters is measured. The data is then analyzed to determine the potency (EC50) and efficacy (Emax) of the agonist.[14]
S1P Signaling Pathway
The binding of an S1P modulator to the S1P1 receptor initiates a cascade of intracellular signaling events.
Conclusion
Both this compound and ozanimod are selective agonists for S1P1 and S1P5 receptors. Based on the available data, ozanimod appears to be a more potent agonist at the S1P1 receptor. The clinical development of this compound was not pursued beyond Phase 1, while ozanimod has successfully navigated clinical trials and is an approved therapeutic. This guide provides a summary of the publicly available data to aid in the understanding and comparison of these two S1P receptor modulators. Further research into the preclinical profile of this compound would be necessary for a more complete head-to-head comparison.
References
- 1. Development of small-molecule inhibitors of sphingosine-1-phosphate signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery and development of the sphingosine 1-phosphate receptor modulator ozanimod in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. tandfonline.com [tandfonline.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, pharmacokinetics, pharmacodynamics, and bioavailability of this compound, a sphingosine-1-phosphate receptor modulator, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Current Sphingosine 1 Phosphate Receptor Modulators in the Management of Ulcerative Colitis [mdpi.com]
- 10. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating S1P1 Receptor Engagement of GSK2018682 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK2018682's in vitro performance in engaging the Sphingosine-1-Phosphate Receptor 1 (S1P1) against other notable S1P receptor modulators. The data presented herein is compiled from various sources to offer a comprehensive overview for researchers in immunology, pharmacology, and drug discovery.
Introduction to S1P1 Receptor Modulation
The S1P1 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in regulating lymphocyte trafficking from lymphoid organs to the peripheral circulation. Modulation of this receptor, particularly through agonism leading to its internalization and functional antagonism, is a clinically validated strategy for the treatment of autoimmune diseases such as multiple sclerosis. This compound is a selective agonist of the S1P1 and S1P5 receptors.[1] This guide focuses on the in vitro validation of its engagement with the S1P1 receptor.
Comparative In Vitro Performance
The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and other key S1P1 receptor modulators.
| Compound | S1P1 Binding Affinity (Ki, nM) | S1P5 Binding Affinity (Ki, nM) |
| This compound | Data not available | Data not available |
| Ozanimod | 0.31 | 5.0 |
| Fingolimod-P (FTY720-P) | 0.21 | 0.28 |
| Siponimod (BAF312) | 0.39 | 1.1 |
| Ponesimod (ACT-128800) | 1.1 | 16 |
| Source: Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 |
| Compound | S1P1 Functional Potency (EC50, nM) | S1P5 Functional Potency (EC50, nM) |
| This compound | ~20 (pEC50 = 7.7) | ~63 (pEC50 = 7.2) |
| Ozanimod | 0.17 | 2.0 |
| Fingolimod-P (FTY720-P) | 0.08 | 0.14 |
| Siponimod (BAF312) | 0.23 | 0.35 |
| Ponesimod (ACT-128800) | 1.1 | 11 |
| This compound data sourced from MedchemExpress. Other data from Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. |
S1P1 Receptor Signaling and Agonist-Induced Internalization
Upon agonist binding, the S1P1 receptor couples primarily to Gi/o proteins, initiating a signaling cascade that includes the inhibition of adenylyl cyclase and modulation of downstream pathways like Ras-ERK and PI3K-Akt. A critical consequence of sustained agonist binding is the recruitment of β-arrestin, which leads to receptor internalization and its subsequent degradation or recycling.[2][3] This process of internalization renders the lymphocytes in the lymph nodes insensitive to the endogenous S1P gradient, effectively trapping them and preventing their egress into the bloodstream. This functional antagonism is the key mechanism of action for therapeutic S1P1 receptor modulators.[4]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Radioligand Binding Assay (Competitive)
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the S1P1 receptor, allowing for the determination of its binding affinity (Ki).
Workflow:
Protocol:
-
Membrane Preparation: Cell membranes from a cell line overexpressing the human S1P1 receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.4) is used for all dilutions.
-
Incubation: In a 96-well plate, incubate the cell membranes (5-10 µg protein/well) with a fixed concentration of a suitable radioligand (e.g., [3H]-ozanimod at its Kd concentration).
-
Competition: Add increasing concentrations of the unlabeled test compound (this compound) or a reference compound. For determination of non-specific binding, a high concentration of a known S1P1 ligand is used.
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of the G protein coupled to the S1P1 receptor upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Workflow:
Protocol:
-
Membrane Preparation: As with the radioligand binding assay, prepare cell membranes from a cell line expressing the human S1P1 receptor.
-
Assay Buffer: Use a buffer containing HEPES, MgCl2, NaCl, and saponin, pH 7.4.
-
Incubation: In a 96-well plate, add the cell membranes, GDP (to ensure the G protein is in its inactive state), and increasing concentrations of the agonist (this compound).
-
Initiation: Start the reaction by adding [35S]GTPγS.
-
Reaction: Incubate the plate at 30°C for 30-60 minutes to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of the agonist to determine the EC50 (potency) and Emax (efficacy) values.
β-Arrestin Recruitment Assay
This cell-based functional assay measures the recruitment of β-arrestin to the S1P1 receptor following agonist stimulation, a key event leading to receptor internalization.
Workflow:
Protocol:
-
Cell Line: Utilize a cell line engineered to co-express the human S1P1 receptor and a β-arrestin protein fused to a reporter molecule (e.g., β-galactosidase, luciferase, or a fluorescent protein).
-
Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to attach overnight.
-
Agonist Stimulation: Add increasing concentrations of the test compound (this compound) to the cells.
-
Incubation: Incubate the plate for a period of time (typically 30-90 minutes) at 37°C to allow for agonist-induced recruitment of β-arrestin to the S1P1 receptor.
-
Detection: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal intensity against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.
Conclusion
The in vitro data confirm that this compound is a potent agonist of the S1P1 receptor. Its functional activity, as inferred from its agonist profile, is consistent with the mechanism of action of other clinically successful S1P1 receptor modulators, which relies on inducing receptor internalization and functional antagonism. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a valuable resource for researchers working on the characterization of S1P1 receptor modulators and the development of novel therapeutics for autoimmune diseases.
References
- 1. rndsystems.com [rndsystems.com]
- 2. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
Confirming GSK2018682 Activity: A Comparative Guide Using Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
GSK2018682 is a potent agonist of the sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5). Its activity, primarily characterized by the sequestration of lymphocytes in lymphoid organs, makes it a compound of interest for autoimmune diseases. The definitive method to confirm that the in vivo effects of this compound are mediated through S1P1 and S1P5 is to utilize knockout (KO) mouse models where these receptors have been genetically deleted. This guide provides a comparative framework for designing and interpreting such validation studies, drawing upon existing data for S1P receptor modulators and the known phenotypes of S1P1 and S1P5 KO mice.
Comparison of Expected Outcomes in Wild-Type vs. Knockout Mice
While direct studies of this compound in S1P1 or S1P5 knockout mice are not publicly available, we can extrapolate the expected outcomes based on its known mechanism of action and data from similar S1P modulators. The primary pharmacodynamic effect of this compound is a reduction in peripheral blood lymphocyte counts.
| Parameter | Wild-Type Mouse | S1P1 Knockout Mouse | S1P5 Knockout Mouse | Rationale |
| Peripheral Blood Lymphocyte Count | Significant reduction following this compound administration. | No significant reduction in response to this compound. | Partial or no significant reduction, depending on the relative contribution of S1P5 to lymphocyte egress. | S1P1 is the primary receptor responsible for regulating lymphocyte egress from lymph nodes.[1][2] In its absence, this compound cannot sequester lymphocytes. S1P5's role in lymphocyte trafficking is less pronounced than S1P1's. |
| Thymic Egress | Inhibition of T-cell egress. | Impaired thymic egress, which is a baseline phenotype of these mice. This compound is not expected to cause a further reduction. | Minimal to no effect on thymic egress. | S1P1 is crucial for the egress of mature T cells from the thymus.[3] |
| Autoimmune Disease Model (e.g., EAE) | Amelioration of disease severity. | This compound would not be effective in ameliorating the disease, as its primary mechanism of action is blocked. | The therapeutic effect of this compound might be partially attenuated, depending on the role of S1P5 in the specific disease model. | The therapeutic efficacy of S1P modulators in autoimmune models is largely attributed to the prevention of lymphocyte infiltration into the central nervous system, a process dependent on S1P1. |
In Vivo Pharmacodynamic Data of this compound in Humans
A study in healthy volunteers demonstrated that this compound induces a dose-dependent reduction in absolute lymphocyte count (ALC). This provides a quantitative measure of its biological activity in vivo.
| Dose of this compound | Maximum Mean Reduction in ALC from Baseline |
| Up to 6 mg/day for 28 days | >70% |
Data from a study in healthy human volunteers.[4]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental design, the following diagrams are provided.
Caption: S1P1 and S1P5 Signaling Pathway for this compound.
Caption: Workflow for testing this compound in knockout mice.
Experimental Protocols
Generation of S1P1 and S1P5 Knockout Mice
The generation of S1P1 and S1P5 knockout mice is a standard procedure involving targeted gene disruption in embryonic stem (ES) cells.
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the S1pr1 or S1pr5 gene with a selectable marker, such as a neomycin resistance cassette. The vector should contain homology arms that are long enough to ensure efficient homologous recombination.
-
ES Cell Transfection and Selection: The targeting vector is electroporated into ES cells. The cells are then cultured in a medium containing a selection agent (e.g., G418 for neomycin resistance) to select for cells that have incorporated the vector.
-
Screening for Homologous Recombination: Resistant ES cell clones are screened by PCR and Southern blotting to identify those in which the targeting vector has correctly integrated into the target gene locus.
-
Blastocyst Injection and Chimera Generation: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting chimeric offspring will be composed of cells from both the host blastocyst and the genetically modified ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that have inherited the targeted allele from the chimera are identified by genotyping (e.g., PCR of tail DNA). These heterozygous mice can then be intercrossed to generate homozygous knockout mice.
For S1P1, a conditional knockout approach is often used due to embryonic lethality in full knockouts.[3][5]
Administration of this compound and Blood Analysis
This protocol outlines a hypothetical experiment to assess the in vivo activity of this compound.
-
Animal Groups: Three groups of mice (n=8-10 per group) will be used: wild-type, S1P1 KO, and S1P5 KO.
-
Drug Formulation and Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO). The solution is administered to the mice via oral gavage at a predetermined dose. A control group for each genotype should receive the vehicle alone.
-
Blood Sampling: A small volume of blood (e.g., 20-50 µL) is collected from the tail vein or saphenous vein at baseline (before drug administration) and at several time points after administration (e.g., 4, 8, 24, and 48 hours).
-
Flow Cytometry: The absolute number of lymphocytes (T cells, B cells) in the blood samples is quantified using flow cytometry. This involves staining the blood cells with fluorescently labeled antibodies specific for lymphocyte markers (e.g., CD3 for T cells, B220 for B cells) and using counting beads to determine the absolute cell count per volume of blood.
-
Data Analysis: The change in lymphocyte count from baseline is calculated for each mouse. The mean change in lymphocyte count for each treatment group within each genotype is then compared using appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine if there are significant differences between the wild-type and knockout groups in their response to this compound.
Conclusion
The use of S1P1 and S1P5 knockout mouse models is indispensable for definitively confirming the mechanism of action of this compound. The experimental framework provided in this guide, which combines genetic models with pharmacodynamic readouts, offers a robust approach to validate the on-target activity of this and other S1P receptor modulators. The expected lack of a lymphopenic response in S1P1 knockout mice would provide strong evidence that the primary in vivo effect of this compound is mediated through this receptor.
References
- 1. Sphingosine 1-phosphate (S1P): Physiology and the effects of S1P receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. S1P1 receptor overrides regulatory T cell-mediated immune suppression through Akt-mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics, pharmacodynamics, and bioavailability of this compound, a sphingosine-1-phosphate receptor modulator, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. niddk.nih.gov [niddk.nih.gov]
A Head-to-Head Comparison of S1P1 Agonist Selectivity for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sphingosine-1-phosphate receptor 1 (S1P1) agonist selectivity, supported by experimental data. The development of selective S1P1 receptor agonists has been a significant advancement in the treatment of autoimmune diseases, aiming to minimize off-target effects associated with non-selective S1P modulators.
The first-generation S1P receptor modulator, fingolimod, is non-selective and acts on four of the five S1P receptor subtypes.[1] While effective, its lack of specificity can lead to side effects. This has spurred the development of second-generation modulators with higher selectivity for the S1P1 receptor subtype, which is crucial for regulating lymphocyte trafficking.[2] This guide delves into the selectivity profiles of prominent S1P1 agonists, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Selectivity of S1P1 Agonists
The following table summarizes the half-maximal effective concentration (EC50) values for several S1P1 receptor agonists across the five S1P receptor subtypes. Lower EC50 values indicate higher potency. The data has been compiled from various preclinical pharmacology studies.
| Agonist | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) |
| Fingolimod-P | ~0.3-0.6[3] | >10,000[3] | ~3[3] | ~0.3-0.6[3] | ~0.3-0.6[3] |
| Ponesimod | 5.7[4] | >10,000[5] | 228[5] | >10,000[5] | >10,000[5] |
| Ozanimod | 1.03[6] | >10,000[6] | >10,000[6] | >10,000[6] | 8.6[6] |
| Siponimod | 0.39[6] | >10,000[6] | >10,000[6] | >10,000[6] | 0.98[6] |
| Etrasimod | 6.1[6] | No activity[1] | No activity[1] | 147[6] | 24.4[6] |
| Cenerimod | 1[3] | No activity[3] | 228[3] | >10,000[5] | >10,000[5] |
Experimental Protocols
The determination of S1P1 agonist selectivity relies on robust in vitro assays. The two primary methods used are radioligand binding assays and functional assays such as the GTPγS binding assay.
Radioligand Binding Assay
This competitive binding assay measures the affinity of a test compound for a specific receptor subtype by assessing its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines overexpressing a specific human S1P receptor subtype (S1P1-5).
-
Assay Buffer: A typical assay buffer consists of 50 mM HEPES-Na (pH 7.5), 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free bovine serum albumin (BSA).[7]
-
Compound Dilution: Test compounds are serially diluted to a range of concentrations.
-
Incubation: Receptor membranes are incubated with the radiolabeled ligand (e.g., [32P]S1P or [3H]S1P) and varying concentrations of the unlabeled test compound.[7]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the S1P receptors upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing a specific S1P receptor subtype are used.
-
Assay Buffer: The assay buffer typically contains HEPES, MgCl2, NaCl, and saponin.[8]
-
Reaction Mixture: Membranes are incubated with the test agonist at various concentrations in the presence of GDP and [35S]GTPγS.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters, followed by washing with cold buffer.
-
Quantification: The amount of [35S]GTPγS bound to the Gα subunits on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the agonist.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the S1P1 signaling pathway and the general workflow of the experimental assays used to determine agonist selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Cenerimod, a novel selective S1P1 receptor modulator with unique signaling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Selective Sphingosine 1-Phosphate Receptor Modulator Etrasimod Regulates Lymphocyte Trafficking and Alleviates Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating GSK2018682-Induced Lymphopenia: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GSK2018682, a selective sphingosine-1-phosphate (S1P) receptor modulator, with other agents in its class. It offers supporting experimental data and detailed protocols for validating drug-induced lymphopenia by flow cytometry.
This compound is an agonist of the sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5).[1] Its mechanism of action, similar to other S1P receptor modulators, involves the sequestration of lymphocytes in lymphoid organs, leading to a reduction of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia.[2][3][4][5] This guide details the effects of this compound on lymphocyte populations and provides a framework for its validation using flow cytometry, in comparison to other S1P receptor modulators such as fingolimod, siponimod, ozanimod, and ponesimod.
Comparative Analysis of S1P Receptor Modulator-Induced Lymphopenia
The primary pharmacodynamic effect of S1P receptor modulators is a dose-dependent reduction in the absolute lymphocyte count (ALC). Clinical and real-world data demonstrate varying degrees of lymphopenia induced by different agents in this class.
A Phase 1 clinical trial in healthy volunteers showed that this compound induced a dose-dependent reduction in ALC, with a maximum reduction of over 70% from baseline. This study also noted a reduction in all tested lymphocyte subsets.
In a real-world, multicenter retrospective study, the mean lymphocyte counts and the incidence of severe lymphopenia were compared among four other S1P receptor modulators: fingolimod, siponimod, ozanimod, and ponesimod.[2][3][4][5] The data from this study, summarized in the table below, provides a valuable benchmark for contextualizing the effects of this compound.
| Drug | Mechanism of Action | Mean Lymphocyte Count (x 10^9 cells/L) at 1 Month[2][3][4] | Incidence of Severe Lymphopenia (Grade 3-4) at 1 Month[2][3][4] |
| This compound | S1P1 and S1P5 Agonist | Data not available in comparative studies | >70% reduction from baseline in Phase 1 |
| Fingolimod | Non-selective S1P Receptor Modulator | 0.751 | Higher than Ozanimod and Ponesimod |
| Siponimod | Selective S1P1 and S1P5 Modulator | 0.608 | Significantly higher than Ozanimod and Ponesimod |
| Ozanimod | Selective S1P1 and S1P5 Modulator | 1.105 | Lower than Fingolimod and Siponimod |
| Ponesimod | Selective S1P1 Modulator | 0.921 | Lower than Fingolimod and Siponimod |
Note: Lymphopenia grades are defined according to the Common Terminology Criteria for Adverse Events (CTCAE) as follows: Grade 3: 0.2–0.499 × 10^9 cells/L; Grade 4: < 0.200 × 10^9 cells/L.[3][5]
Signaling Pathway of S1P1 Receptor Modulators
This compound, as a selective S1P1 and S1P5 agonist, functions by binding to the S1P1 receptor on lymphocytes. This binding internalizes the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes. This "functional antagonism" leads to the sequestration of lymphocytes within the lymph nodes and a subsequent reduction in their numbers in the peripheral circulation.
Experimental Protocols
Validating Lymphopenia by Flow Cytometry
Flow cytometry is a critical tool for quantifying the reduction in total lymphocytes and identifying the specific lymphocyte subsets affected by S1P receptor modulators.
Objective: To quantify the absolute counts and percentages of T lymphocyte subsets (CD4+ and CD8+), B lymphocytes, and Natural Killer (NK) cells in peripheral blood following treatment with this compound.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Phosphate-buffered saline (PBS)
-
FACS lysing solution (e.g., BD FACS™ Lysing Solution)
-
Monoclonal antibodies:
-
Anti-human CD45 (pan-leukocyte marker)
-
Anti-human CD3 (T cell marker)
-
Anti-human CD4 (Helper T cell marker)
-
Anti-human CD8 (Cytotoxic T cell marker)
-
Anti-human CD19 (B cell marker)
-
Anti-human CD16/CD56 (NK cell markers)
-
-
Isotype controls for each antibody
-
Flow cytometer (e.g., BD FACSCanto™ II or similar)
-
Flow cytometry analysis software
Procedure:
-
Blood Collection and Preparation:
-
Collect 2-5 mL of whole blood into an EDTA or heparin tube.
-
For each sample, aliquot 100 µL of whole blood into a flow cytometry tube.
-
-
Antibody Staining:
-
Add the pre-titered fluorescently conjugated monoclonal antibodies to the respective tubes. A typical panel would include:
-
Tube 1 (T cells): CD45, CD3, CD4, CD8
-
Tube 2 (B and NK cells): CD45, CD19, CD16, CD56
-
-
Include an isotype control tube for each fluorochrome combination to assess background staining.
-
Vortex gently and incubate for 15-30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Add 2 mL of 1X FACS lysing solution to each tube.
-
Vortex immediately and incubate for 10 minutes at room temperature in the dark.
-
Centrifuge the tubes at 300-400 x g for 5 minutes.
-
Aspirate the supernatant without disturbing the cell pellet.
-
-
Washing:
-
Resuspend the cell pellet in 2 mL of PBS.
-
Centrifuge at 300-400 x g for 5 minutes and aspirate the supernatant.
-
Repeat the wash step.
-
-
Sample Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of PBS.
-
Acquire the samples on the flow cytometer. Collect a sufficient number of events (e.g., at least 10,000 events in the lymphocyte gate) for accurate analysis.
-
-
Data Analysis (Gating Strategy):
-
Step 1: Lymphocyte Gate: Gate on the lymphocyte population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties. A CD45 vs. SSC plot can provide a more precise lymphocyte gate.
-
Step 2: T Cell Subsets: From the lymphocyte gate, create a plot of CD3 vs. SSC. Gate on the CD3+ population (T cells). From the CD3+ gate, create a plot of CD4 vs. CD8 to identify CD4+ helper T cells and CD8+ cytotoxic T cells.
-
Step 3: B and NK Cells: From the lymphocyte gate, create a plot of CD3 vs. CD19. Gate on the CD19+ population (B cells). From the CD3- population, create a plot of CD16 vs. CD56 to identify NK cells.
-
Experimental Workflow Diagram:
Conclusion
This compound demonstrates a potent lymphopenic effect consistent with its mechanism as a selective S1P1 and S1P5 receptor agonist. While direct comparative data with other S1P modulators on specific lymphocyte subsets is limited, the observed greater than 70% reduction in absolute lymphocyte count in early clinical studies positions it as a significant immunomodulatory agent. The provided flow cytometry protocol offers a robust method for researchers to validate and further characterize the lymphopenic profile of this compound and other S1P receptor modulators, enabling a deeper understanding of their differential effects on the immune system. This comparative approach is essential for the continued development and targeted application of this important class of drugs in various therapeutic areas.
References
- 1. S1P1 receptor overrides regulatory T cell-mediated immune suppression through Akt-mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Real-world comparison of lymphopenia profiles in S1P receptor modulators for multiple sclerosis: a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-world comparison of lymphopenia profiles in S1P receptor modulators for multiple sclerosis: a multicenter retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating GSK2018682 Activity: A Comparative Guide to Phospho-S1P1 Antibody and Other Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the activity of GSK2018682, a selective sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5) agonist. A key focus is the application of phospho-S1P1 antibodies as a direct measure of receptor activation, benchmarked against other widely used functional assays. Experimental data for this compound and other prominent S1P1 modulators are presented to aid in the selection of appropriate validation strategies.
Introduction to this compound and S1P1 Signaling
This compound is an agonist of the S1P1 and S1P5 receptors, with pEC50 values of 7.7 and 7.2, respectively.[1] It exhibits no agonist activity towards human S1P2, S1P3, or S1P4.[1] S1P1 is a G-protein coupled receptor (GPCR) that plays a crucial role in lymphocyte trafficking, making it a key target for autoimmune diseases like multiple sclerosis.[2][3] Upon agonist binding, S1P1 initiates a signaling cascade that leads to receptor phosphorylation, internalization, and subsequent functional antagonism, which prevents the egress of lymphocytes from lymph nodes.[4][5] Validating the activity of compounds like this compound is therefore critical for their development as therapeutic agents.
Comparative Analysis of S1P1 Modulators
The landscape of S1P1 modulators includes several compounds with varying selectivity and potency. Understanding these differences is essential for contextualizing the activity of this compound.
| Compound | Target(s) | S1P1 Potency (EC50/pEC50) | Key Characteristics |
| This compound | S1P1, S1P5 | pEC50 = 7.7[1] | Selective S1P1 and S1P5 agonist.[1][6] |
| Fingolimod (FTY720) | S1P1, S1P3, S1P4, S1P5 | EC50 ~0.3–0.6 nM[7] | Non-selective S1P receptor modulator; prodrug that requires phosphorylation.[2][8] |
| Ponesimod | S1P1 | EC50 = 5.7 nM[9][10] | Selective S1P1 modulator with rapid onset and reversal of effects.[9][11] |
| Siponimod | S1P1, S1P5 | EC50 = 0.39 nM (S1P1), 0.98 nM (S1P5)[10] | Selective for S1P1 and S1P5; shorter half-life than fingolimod.[12][13] |
| Ozanimod | S1P1, S1P5 | - | Selective for S1P1 and S1P5.[14][15][16] |
Experimental Validation of this compound Activity
Two primary methods for validating the agonist activity of this compound are detailed below: Western Blotting for S1P1 phosphorylation and S1P1 internalization assays.
Western Blotting for S1P1 Phosphorylation
Activation of S1P1 by an agonist like this compound leads to its phosphorylation, a key step in the signaling cascade.[4] This can be detected using a phospho-specific S1P1 antibody.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing S1P1 (e.g., HEK293 or CHO cells stably transfected with human S1P1) to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
Treat cells with varying concentrations of this compound or other S1P1 modulators for a specified time (e.g., 5, 15, 30 minutes) at 37°C. Include a vehicle control.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of S1P1.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as it contains phosphoproteins that can increase background.[17]
-
Incubate the membrane with a primary antibody specific for phospho-S1P1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody for total S1P1.
-
dot
References
- 1. medkoo.com [medkoo.com]
- 2. Sphingosine 1‐phosphate receptor modulators in multiple sclerosis treatment: A practical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
- 6. GSK 2018682 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 7. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The sphingosine 1-phosphate receptor modulator fingolimod as a therapeutic agent: Recent findings and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. deepdyve.com [deepdyve.com]
- 12. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Siponimod ameliorates metabolic oligodendrocyte injury via the sphingosine-1 phosphate receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. vjneurology.com [vjneurology.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Navigating the Disposal of GSK2018682: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like GSK2018682 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with mandated disposal procedures for this compound is not publicly available, this guide provides a comprehensive framework based on established best practices for the management of potent, non-DEA controlled investigational pharmaceutical substances.[1]
Crucially, this information must be supplemented by a thorough review of your institution's specific chemical hygiene plan and in consultation with your Environmental Health and Safety (EHS) department. [2] Federal, state, and local regulations govern the disposal of chemical waste, and adherence to these is mandatory.[2]
This compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[3] As with many biologically active small molecules, it should be handled with care, assuming it to be a potentially hazardous compound.
Summary of Key Quantitative Data
For ease of reference, the following table summarizes essential quantitative information about this compound.
| Property | Value | Source |
| Molecular Weight | 440.88 g/mol | R&D Systems |
| Half-life (t1/2) | 44.9 - 63.3 hours | [3] |
| Solubility | Soluble to 100 mM in DMSO | R&D Systems |
| Purity | ≥98% | R&D Systems |
Step-by-Step Disposal Protocol
The following protocol outlines a safe and compliant workflow for the disposal of this compound, from initial handling to final waste collection.
1. Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound in its pure form or in solution.
-
Conduct all manipulations of the solid compound or concentrated solutions within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place all materials contaminated with solid this compound (e.g., weighing papers, contaminated gloves, pipette tips) into a designated, clearly labeled hazardous waste container.
-
The container should be compatible with the chemical properties of the compound and be sealable to prevent accidental release.[1]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
-
Sharps Waste:
-
Any needles or syringes used to handle solutions of this compound must be disposed of in a designated sharps container.
-
3. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. The choice of decontaminating agent should be made in consultation with your EHS department, but a common approach is to use a detergent solution followed by a solvent rinse (e.g., ethanol or isopropanol), collecting all rinsate as hazardous liquid waste.
4. Labeling and Storage of Waste:
-
All hazardous waste containers must be accurately and fully labeled.[1] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO")
-
The approximate concentration and volume
-
The date of accumulation
-
The name of the principal investigator and the laboratory location
-
-
Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) until they are collected by EHS personnel.[1]
5. Waste Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department.[1] Do not pour any solution containing this compound down the drain.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on standard guidelines for the disposal of investigational drugs and chemical waste from laboratory settings.[1][2] The fundamental principle is the containment of the potentially hazardous material and its transfer to a licensed waste management facility via the institution's EHS department.
The safe and responsible disposal of investigational compounds like this compound is paramount to protecting both laboratory personnel and the environment. By following these guidelines and consulting with your institution's safety professionals, you can ensure that your research is conducted in a manner that is both scientifically sound and ethically responsible.
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. Safety, pharmacokinetics, pharmacodynamics, and bioavailability of this compound, a sphingosine-1-phosphate receptor modulator, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: Essential Protocols for Handling GSK2018682
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like GSK2018682, a selective S1P1 receptor modulator.[1] Adherence to strict safety and handling protocols is critical to minimize exposure risk and maintain the integrity of your research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Compound Identification and Properties
A clear understanding of the compound's properties is the first step in safe handling.
| Property | Value |
| IUPAC Name | 4-(4-(5-(5-chloro-6-isopropoxypyridin-3-yl)-1,2,4-oxadiazol-3-yl)-1H-indol-1-yl)butanoic acid |
| Molecular Formula | C₂₂H₂₁ClN₄O₄[2] |
| Molecular Weight | 440.88 g/mol [2] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO to 100 mM[2] |
| Storage | Store powder at -20°C.[2] Store solutions in solvent at -80°C.[3] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to create a barrier between the researcher and the hazardous material. When handling this compound, the following PPE is required:
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves.[3][4] | Prevents skin contact. The outer glove is removed immediately after handling, minimizing contamination of the inner glove and subsequent surfaces. |
| Body Protection | Disposable, low-permeability fabric lab coat with long sleeves and tight-fitting cuffs.[4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 respirator.[3] | Mandatory when handling the powdered form outside of a certified containment system to prevent inhalation of fine particles.[3] |
| Eye and Face Protection | Safety goggles with side shields.[3] | Protects against splashes or airborne particles.[3] |
Operational Handling Workflow
A systematic workflow ensures that all safety measures are in place before, during, and after handling this compound.
Safe handling workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
| Spill Type | Procedure |
| Solid Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. Carefully sweep or vacuum the material into a sealed container for disposal. Avoid creating dust. 4. Decontaminate the spill area with a suitable cleaning agent.[3] |
| Liquid Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Absorb the spill with an inert material (e.g., vermiculite, sand). 4. Place the absorbent material into a sealed container for disposal. 5. Decontaminate the spill area with a suitable cleaning agent.[3] |
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Single-Use PPE : All disposable PPE, including gloves, gowns, and masks, should be disposed of as hazardous waste according to institutional guidelines.[3]
-
Chemical Waste : Both solid and liquid waste containing this compound must be disposed of in designated hazardous waste containers.[3] Do not dispose of down the drain or in general waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. Safety, pharmacokinetics, pharmacodynamics, and bioavailability of this compound, a sphingosine-1-phosphate receptor modulator, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
